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  • Product: 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 572879-99-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Coordination Dynamics of 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Executive Summary In advanced heterocyclic chemistry, bicyclic 6-6 systems featuring a bridgehead nitrogen atom present unique stereoelectronic landscapes. Among these, 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced heterocyclic chemistry, bicyclic 6-6 systems featuring a bridgehead nitrogen atom present unique stereoelectronic landscapes. Among these, 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out as a highly versatile scaffold [1]. Driven by the electron-donating capacity of the bridgehead nitrogen and the tunable steric bulk of the C2-methyl group, this molecule serves as a potent pharmacophore and an exceptional ligand in transition metal coordination chemistry.

As an application scientist, I approach this molecule not just as a static structure, but as a dynamic system. Understanding the causality behind its reactivity—specifically why its exocyclic amino group selectively coordinates with transition metals even when the core ring is protonated—is critical for researchers designing novel metallodrugs or magnetic materials [2].

Quantitative Physicochemical Properties

To establish a baseline for experimental design, the fundamental physicochemical parameters of the molecule are summarized below. These metrics dictate solvent selection, crystallization parameters, and stoichiometric calculations during complexation workflows.

PropertyValueAnalytical Significance
Chemical Name 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneIUPAC nomenclature standard
CAS Number 572879-99-3Registry identification [1]
Molecular Formula C₉H₉N₃OStoichiometric baseline
Molecular Weight 175.19 g/mol Mass-to-mole conversions [1]
Core Architecture Bicyclic 6-6 fused systemDictates planar rigidity and aromaticity
H-Bond Donors 1 (-NH₂)Primary site for intermolecular networking
H-Bond Acceptors 3 (N, N, O)Facilitates lattice stabilization in crystals

Structural Logic and Stereoelectronic Causality

The reactivity of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is governed by a push-pull electronic system. The bridgehead nitrogen (N10) is sp² hybridized, allowing its lone pair to delocalize across the pyrimidine and pyridinium rings.

Why the C3-Amino Group Dominates Coordination

In many heterocycles, ring nitrogens outcompete exocyclic amines for metal coordination due to basicity. However, in this scaffold, the mesomeric effect from the bridgehead nitrogen pushes electron density toward the C4-carbonyl and the adjacent C3-amino group. When introduced to an acidic transition metal environment (such as CuCl₂ in HCl/Ethanol), the pyrimidine ring nitrogen becomes protonated (forming the C₉H₁₀N₃O⁺ cation). Consequently, the exocyclic C3-amino group remains sterically accessible and electronically primed to act as a neutral σ-donor to the metal center [2].

Reactivity Mol 3-amino-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one Sub1 C3-Amino Group (-NH2) Mol->Sub1 Sub2 Bridgehead Nitrogen (N10) Mol->Sub2 Sub3 C4-Carbonyl (C=O) Mol->Sub3 Sub4 C2-Methyl (-CH3) Mol->Sub4 Prop1 Primary coordination site for transition metals (e.g., Cu2+) Sub1->Prop1 Prop2 Drives bicyclic aromaticity and charge delocalization Sub2->Prop2 Prop3 H-bond acceptor; participates in lattice stabilization Sub3->Prop3 Prop4 Steric directing group; modulates nucleophilicity Sub4->Prop4

Structural logic and reactive domains of the pyrido[1,2-a]pyrimidine scaffold.

Coordination Chemistry: The Antiferromagnetic Cu(II) Dimer

One of the most rigorously characterized applications of this molecule is its reaction with copper(II) chloride to form the complex Cu₂Cl₆(C₉H₁₀N₃O)₂ · (C₉H₁₀N₃O)Cl [2].

Mechanistic Breakdown of the Complex
  • Centrosymmetric Dimerization: The core of the complex is a hexachlorodicuprate anion [Cu₂Cl₆]²⁻. Two copper atoms are linked by two bridging chlorine atoms, creating a twice-folded conformation.

  • Coordination Sphere (CN = 5): Each copper atom achieves a coordination number of 5. It binds to two bridging chlorines, terminal chlorines, and critically, the nitrogen of the C3-amino group of the protonated organic cation.

  • Magnetic Superexchange: Electron Paramagnetic Resonance (EPR) studies reveal distinct antiferromagnetic properties . This is caused by the superexchange interaction—the anti-parallel alignment of unpaired electron spins on the adjacent Cu(II) centers, mediated through the overlapping orbitals of the bridging chlorine atoms [2].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and characterization of the antiferromagnetic dimer.

Protocol A: Synthesis of the Cu₂Cl₆ Dimer Complex

Objective: Isolate single crystals of the Cu(II) complex suitable for X-ray diffraction (XRD).

  • Reagent Preparation: Dissolve 2.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 15 mL of absolute ethanol.

  • Ligand Solubilization: In a separate flask, dissolve 3.0 mmol of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 15 mL of ethanol. Add 3 drops of 1M HCl to ensure the protonation of the pyrimidine ring (forming the required organic cation).

  • Complexation: Add the ligand solution dropwise to the stirring Cu(II) solution at 60°C. A distinct color change (typically to a deep green/brown) indicates the formation of the hexachlorodicuprate species.

  • Reflux and Maturation: Reflux the mixture for 2 hours under an inert argon atmosphere to prevent oxidative degradation.

  • Crystallization: Filter the hot solution to remove any insoluble byproducts. Allow the filtrate to undergo slow evaporation at room temperature (20-25°C) in a dark, vibration-free environment.

  • Isolation: After 5-7 days, harvest the resulting centrosymmetric dimer crystals. Wash with cold ethanol and dry under vacuum.

Protocol B: EPR Characterization of Antiferromagnetism

Objective: Validate the magnetic spin coupling between the Cu(II) centers.

  • Sample Preparation: Grind 15 mg of the isolated crystals into a fine powder and load into a standard quartz EPR tube.

  • Cryogenic Tuning: Cool the EPR cavity to 110 K using liquid nitrogen to suppress thermal noise and resolve the fine structure of the spin-coupled system.

  • Spectral Acquisition: Run the X-band EPR spectrometer (approx. 9.4 GHz). Sweep the magnetic field from 50 to 800 mT.

  • Data Interpretation: Look for the suppression of the typical S=1/2 isotropic signal and the emergence of fine structure indicative of an S=1 spin state (due to the coupling of two S=1/2 Cu(II) centers). A significant decrease in signal intensity at lower temperatures confirms the antiferromagnetic ground state.

Workflow Step1 Ligand & CuCl2 Preparation Step2 Acidic Ethanol Reflux (pH ~3) Step1->Step2 Mix Step3 Slow Evaporation & Crystallization Step2->Step3 Cool Step4 XRD & EPR Characterization Step3->Step4 Isolate Step5 Antiferromagnetic Dimer Confirmed Step4->Step5 Analyze

Experimental workflow for the synthesis and characterization of the Cu(II) dimer.

Conclusion

The 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one molecule is a masterclass in stereoelectronic design. By leveraging the basicity differential between its fused ring system and its exocyclic amine, researchers can predictably drive the formation of complex, magnetically active supramolecular architectures. Adherence to the strict pH and stoichiometric controls outlined in this guide ensures the successful isolation of these advanced materials.

References

  • Kuz'mina N.E., Palkina K.K., Polyakova N.V., et al. (2003). "Synthesis, structure, and magnetic properties of a copper(II) chloride complex with 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: The crystal structure Cu2Cl6(C9H10N3O)2 · (C9H10N3O)Cl". Russian Journal of Inorganic Chemistry, 48(2), 205-210. Available at:[Link]

Exploratory

Crystal Structure Analysis of 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Structural Chemistry & X-Ray Crystallography Executive Summary The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Structural Chemistry & X-Ray Crystallography

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous antipsychotic, antiallergic, and neuromuscular therapeutics (e.g., risdiplam, pirenperone)[1]. Among its derivatives, 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one presents a unique stereoelectronic profile. The presence of an exocyclic amino group alongside the endocyclic nitrogen atoms creates competing sites for hydrogen bonding and metal coordination.

This whitepaper provides an in-depth analysis of the crystallographic properties of this compound, primarily elucidated through its coordination with transition metals. We will deconstruct the landmark structural determination of its copper(II) chloride complex— Cu2​Cl6​(C9​H10​N3​O)2​⋅(C9​H10​N3​O)Cl —detailing the causality behind the synthetic methodologies, the resulting coordination geometry, and the protocols required to achieve high-resolution X-ray diffraction (XRD) data[1].

Structural & Mechanistic Rationale

The Basicity Paradox: Why Coordinate the Amino Nitrogen?

In the free ligand state, the pyrido[1,2-a]pyrimidin-4-one core features two endocyclic nitrogens (N1, N5). However, these nitrogens are heavily involved in the extended π -conjugation of the bicyclic aromatic system, which delocalizes their lone-pair electron density. Consequently, their basicity and nucleophilicity are significantly diminished.

When reacted with a strong Lewis acid like Copper(II) chloride, coordination does not occur at the pyrimidine nitrogens. Instead, the exocyclic 3-amino group, which retains a highly localized lone pair, acts as the primary electron donor. This sterically accessible and electron-rich site is thermodynamically favored for metal complexation, driving the formation of the organic cation in the crystal lattice[2].

Formation of the Centrosymmetric Dimer

Copper(II) is a d9 transition metal, making it highly susceptible to Jahn-Teller distortions. In the presence of chloride ions and the 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ligand, the system self-assembles into a centrosymmetric dimer to stabilize the electron-deficient metal centers. Two copper atoms are linked by two bridging chlorine atoms, forming a hexachlorodicuprate anion with a twice-folded conformation[3]. The copper atom achieves a coordination number (CN) of 5, coordinating to two terminal chlorine atoms, two bridging chlorine atoms, and the amino-group nitrogen of the organic cation.

Coordination Cu Cu(II) Center (CN=5) Cl_bridge Bridging Cl Atoms (Centrosymmetric Dimer) Cu->Cl_bridge Coordination Cl_term Terminal Cl Atoms Cu->Cl_term Coordination N_amino Amino-Group Nitrogen (Organic Cation) Cu->N_amino Coordination Anion Hexachlorodicuprate Anion (Twice-Folded) Cl_bridge->Anion Cl_term->Anion

Coordination geometry of the Cu(II) center in the hexachlorodicuprate dimer complex.

Quantitative Crystallographic Data

The structural integrity of the complex is validated through single-crystal X-ray diffraction. The table below summarizes the critical crystallographic and electronic parameters observed in the Cu2​Cl6​(C9​H10​N3​O)2​⋅(C9​H10​N3​O)Cl complex[1].

ParameterValue / DescriptionMechanistic Implication
Complex Formula Cu2​Cl6​(C9​H10​N3​O)2​⋅(C9​H10​N3​O)Cl Indicates a 3:2 ligand-to-metal stoichiometric ratio in the unit cell.
Coordination Number (Cu) 5Driven by Jahn-Teller distortion typical of d9 Cu(II) complexes.
Primary Donor Site Exocyclic 3-amino nitrogenLocalized electron density overcomes the π -delocalized endocyclic nitrogens.
Anion Conformation Twice-folded hexachlorodicuprateMinimizes steric repulsion between the bulky bicyclic organic cations.
Magnetic Property Antiferromagnetic (via EPR)Superexchange coupling occurs through the bridging chloride ligands[3].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline a self-validating system for synthesizing the ligand, growing diffraction-quality crystals, and executing the XRD analysis.

Protocol A: Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

Traditional syntheses rely on harsh acidic conditions. We recommend a modified, solvent-minimized or CuI-catalyzed tandem Ullmann approach to ensure high yield and purity before crystallization[4].

  • Reagent Preparation: Combine the 2-aminopyridine derivative (1.0 equiv) with the appropriate dicarbonyl or acrylate precursor (1.2 equiv) in a round-bottom flask.

  • Catalysis & Cyclization: Add a catalytic amount of CuI (10 mol%) and an amine base (e.g., DBU) in DMF. Heat the mixture to 130°C under an inert argon atmosphere for 12 hours. Causality: The inert atmosphere prevents the oxidative degradation of the amino groups, while the high temperature drives the intramolecular amidation to thermodynamic completion[4].

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (Silica gel, DCM:MeOH gradient).

  • Validation: Confirm the presence of the 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ligand via 1H -NMR (look for the characteristic exocyclic −NH2​ broad singlet at ~5.0-6.0 ppm, integrating for 2 protons).

Protocol B: Complexation and Crystal Growth

Obtaining single crystals without twinning requires precise control over the nucleation thermodynamics.

  • Solution Preparation: Dissolve 2.0 mmol of the purified ligand in 10 mL of hot absolute ethanol. Separately, dissolve 1.0 mmol of Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) in 5 mL of methanol.

  • Complexation: Slowly add the metal solution to the ligand solution dropwise while stirring. A distinct color change (typically to deep green/brown) indicates immediate complexation.

  • Controlled Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust).

  • Crystal Maturation: Cover the vial with Parafilm and puncture 2-3 small holes. Leave undisturbed at 20°C. Causality: Slow evaporation ensures that the rate of crystal growth exceeds the rate of new nucleation, yielding large, distinct single crystals suitable for X-ray diffraction[2].

G A 2-Aminopyridine Derivative C CuI-Catalyzed Cyclization (130°C, DMF) A->C B Acrylate Precursor B->C D 3-amino-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one C->D F Complexation & Slow Evaporation (Filtered, 20°C) D->F E CuCl2·2H2O in MeOH E->F G Cu2Cl6(Ligand)2 · (Ligand)Cl Single Crystals F->G

Workflow detailing the synthesis and subsequent copper(II) complexation for crystal growth.

Protocol C: X-Ray Diffraction (XRD) Data Collection
  • Mounting: Select a crystal with well-defined faces (approx. 0.2×0.2×0.1 mm ) under a polarizing microscope. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer head.

  • Data Collection: Cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving high-angle reflection intensities and overall resolution. Use graphite-monochromated Mo-K α radiation ( λ=0.71073 Å).

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT). The heavy atoms (Cu, Cl) will be located first via the Patterson function or dual-space methods.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Place the exocyclic amino hydrogen atoms using a riding model or locate them from the difference Fourier map if data quality permits.

Conclusion

The crystal structure analysis of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, particularly via its copper(II) chloride complex, provides critical insights into the stereoelectronic behavior of this vital pharmacophore. By understanding that the exocyclic amino group acts as the primary coordination site—overriding the delocalized endocyclic nitrogens—researchers can better predict the pharmacokinetic binding interactions of pyrido[1,2-a]pyrimidin-4-one derivatives with metalloenzymes in vivo.

References

  • Kuz'mina, N.E., Palkina, K.K., Polyakova, N.V., Zaitsev, B.E. (2003). Synthesis, structure, and magnetic properties of a copper(II) chloride complex with 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: The crystal structure of Cu2Cl6(C9H10N3O)2·(C9H10N3O)Cl. Russian Journal of Inorganic Chemistry. Available at: [Link]

  • Bhawale, R.T., Chillal, A.S., Kshirsagar, U.A. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. Available at:[Link]

  • Wang, L., et al. (2018). CuI-catalyzed synthesis of multisubstituted pyrido [1,2-a]pyrimidin-4-ones through tandem Ullmann-type amination/intramolecular amidation. Semantic Scholar / RSC Advances. Available at:[Link]

Sources

Foundational

Spectroscopic Characterization of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic characterization of the novel heterocyclic compound, 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. As a Sen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of the novel heterocyclic compound, 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. As a Senior Application Scientist, the following sections synthesize established analytical chemistry principles with practical insights to offer a comprehensive understanding of the structural elucidation of this molecule. The methodologies and interpretations presented are grounded in data from closely related analogues and foundational spectroscopic theory, ensuring a robust and scientifically sound resource.

Molecular Structure and Spectroscopic Overview

The core of our investigation is the 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one molecule. Its structure, featuring a fused bicyclic system with key functional groups, gives rise to a unique spectroscopic fingerprint. Understanding the interplay between the aromatic pyridine ring, the pyrimidinone ring, the amino group, and the methyl group is crucial for accurate spectral interpretation.

MS_Fragmentation M [M]⁺˙ m/z = 175 M_CO [M-CO]⁺˙ m/z = 147 M->M_CO - CO M_CH3 [M-CH₃]⁺ m/z = 160 M->M_CH3 - •CH₃ F1 Further Fragments M_CO->F1 F2 Further Fragments M_CH3->F2

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The comprehensive spectroscopic characterization of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one relies on the synergistic application of NMR, FTIR, and Mass Spectrometry. While direct experimental data for this specific molecule is not yet widely published, a robust and reliable characterization can be achieved through careful comparison with closely related analogues and a solid understanding of fundamental spectroscopic principles. The predicted data presented in this guide provides a strong foundation for researchers and drug development professionals working with this and similar heterocyclic scaffolds.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D, S. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Li, J., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25363-25367. [Link]

  • Ojima, I., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 23-38. [Link]

  • SpectraBase. (n.d.). 4H-pyrido[1,2-a]pyrimidin-4-one, 2-hydroxy-. [Link]

  • González-Lainez, M., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7629. [Link]

  • Butani, P. C., Bheshdadia, B. M., & Ladva, K. D. (2020). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]

  • Lahmidi, S., et al. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Journal of Moroccan Chemistry, 22(4), 39-47. [Link]

  • Abdel-rahman, A. A.-H., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4668-4681. [Link]

  • Wang, C., et al. (2021). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Organic & Biomolecular Chemistry, 19(4), 846-850. [Link]

  • Kikelj, D., et al. (2006). Parallel Synthesis of 3-Amino-4H-Quinolizin-4-ones, Fused 3-Amino-4H-Pyrimidin-4-ones, and Fused 3-Amino-2H-Pyran-2-ones. Journal of Combinatorial Chemistry, 8(1), 124-133. [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. [Link]

  • Stanovnik, B., & Tišler, M. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1004-1006. [Link]

  • MilliporeSigma. (n.d.). 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-onedihydrochloride. [Link]

  • Chemspace. (n.d.). 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Lahmidi, S., et al. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Journal of Moroccan Chemistry. [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o192. [Link]

  • Fukuyama, T., & Sorensen, E. J. (2018). NMRによる正しい構造解析に必要な知識と心掛け (Knowledge and Mindset Required for Correct Structural Analysis by NMR). Journal of Synthetic Organic Chemistry, Japan, 76(10), 1118-1124. [Link]

  • NextSDS. (n.d.). 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride. [Link]

  • NIST. (n.d.). 2(1H)-Pyrimidinethione, 4-amino-. [Link]

  • SpectraBase. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-, ethyl ester. [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. [Link]

Exploratory

Biological activity profile of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

An In-Depth Technical Guide on the Biological Activity Profile of Pyrido[1,2-a]pyrimidin-4-one and Pyrido[2,3-d]pyrimidine Derivatives A Foreword for the Researcher The landscape of medicinal chemistry is in a perpetual...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity Profile of Pyrido[1,2-a]pyrimidin-4-one and Pyrido[2,3-d]pyrimidine Derivatives

A Foreword for the Researcher

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic systems, the pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine cores have emerged as privileged structures, demonstrating a remarkable breadth of biological activities. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the multifaceted biological activity profile of derivatives of these scaffolds. We will traverse the synthetic strategies that bring these molecules to life, explore their potent anticancer, anti-inflammatory, and antimicrobial properties, and dissect the underlying mechanisms of action that govern their therapeutic potential. Our narrative is grounded in scientific integrity, with a commitment to providing not just data, but also the causality behind experimental choices and a framework for self-validating protocols.

I. The Pyrido[1,2-a]pyrimidine and Pyrido[2,3-d]pyrimidine Scaffolds: A Gateway to Diverse Bioactivity

The fusion of a pyridine and a pyrimidine ring gives rise to the pyridopyrimidine isomers. These scaffolds are of significant interest due to their structural analogy to biogenic purines, quinazolines, and pteridines, which are integral components of various biological processes[1]. This structural mimicry allows pyridopyrimidine derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. The pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine cores, in particular, have been extensively explored, yielding compounds with potent anticancer, anti-inflammatory, and antimicrobial activities[1][2]. The versatility of these scaffolds lies in the amenability of their core structure to substitution at various positions, enabling the fine-tuning of their physicochemical properties and biological activity.

II. Synthetic Pathways to Pyrido[1,2-a]pyrimidine and Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of these bicyclic systems can be broadly approached through the construction of the pyrimidine or pyridine ring onto a pre-existing pyridine or pyrimidine precursor, respectively.

A. Synthesis of 4H-Pyrido[1,2-a]pyrimidines

A common and efficient method for the synthesis of 4H-pyrido[1,2-a]pyrimidines involves the condensation of 2-aminopyridines with bifunctional electrophiles[3]. Multicomponent reactions (MCRs) have also gained prominence as a powerful tool for generating molecular diversity in a rapid and efficient manner[3]. For instance, a one-pot, three-component reaction involving the condensation of 2-aminopyridines, aldehydes, and ketones/aldehydes under trifluoromethanesulfonic acid catalysis provides a rapid access to highly substituted novel 4H-pyrido[1,2-a]pyrimidines[3].

Diagram 1: General Synthetic Scheme for 4H-Pyrido[1,2-a]pyrimidines via a Three-Component Reaction

G cluster_reactants Reactants aminopyridine 2-Aminopyridine catalyst CF3SO3H aminopyridine->catalyst aldehyde Aldehyde aldehyde->catalyst ketone Ketone/Aldehyde ketone->catalyst product Highly Substituted 4H-Pyrido[1,2-a]pyrimidine catalyst->product One-pot condensation Cytokine Inflammatory Cytokines HAoSMC Human Aortic Smooth Muscle Cell Cytokine->HAoSMC stimulates COX2 COX-2 Expression HAoSMC->COX2 PGE2 Prostaglandin E2 Release COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Pyrido 2,3-diphenyl-4H-pyrido [1,2-a]pyrimidin-4-one Pyrido->COX2 inhibits

Caption: Inhibition of COX-2 expression by a pyrido[1,2-a]pyrimidin-4-one derivative.

V. Antimicrobial Activity: A Broad Spectrum of Defense

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have demonstrated activity against a range of bacteria and fungi.

A study investigating new Schiff bases of pyrido[1,2-a]pyrimidine derivatives revealed variable antibacterial activities against Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with some compounds showing good to moderate activity compared to standard antibiotics like amoxicillin and ceftriaxone.[4] Some of these derivatives also exhibited antifungal activity against Candida albicans.[4]

VI. Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. Below are representative protocols for assessing the biological activities discussed in this guide.

A. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. In Vitro Anti-inflammatory Activity: Hyaluronidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of hyaluronidase.

Protocol:

  • Enzyme Activation: Pre-incubate hyaluronidase with the test compound at various concentrations for 20 minutes at 37°C.

  • Substrate Addition: Add hyaluronic acid as the substrate and incubate for 45 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding an acidic albumin solution.

  • Turbidity Measurement: Measure the turbidity of the solution at 600 nm. The turbidity is inversely proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition of hyaluronidase activity and determine the IC50 value.

VII. Conclusion: A Promising Future for Pyridopyrimidine Derivatives

The pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds represent a fertile ground for the discovery of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed a wealth of derivatives with potent anticancer, anti-inflammatory, and antimicrobial activities. The ability to readily modify these core structures allows for the optimization of their pharmacological profiles, paving the way for the development of next-generation drugs with improved efficacy and safety. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will their potential to address a wide range of unmet medical needs.

VIII. References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbara, M., & D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.

  • ACS Combinatorial Science. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction.

  • Taylor & Francis. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers.

  • MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.

  • PubMed. (2007). Synthesis and pharmacological investigation of 3-subsituted-amino-2-methylsulfanyl-5,6,7,8-tetrahydro-3H-benzot[5][6]hieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents.

  • ResearchGate. (2026). Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases of Pyrido [1,2-A] Pyrimidine Derivatives with Certain Amino Acids.

  • PMC. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold.

  • Taylor & Francis. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents.

  • arkat usa. (n.d.). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline.

  • PMC. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.

  • Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents.

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

  • (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.

  • Semantic Scholar. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrol.

  • ResearchGate. (2025). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine.

  • JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.

  • (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

  • PMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

  • PubMed. (2014). A Novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivative Inhibits Endothelial Cell Dysfunction and Smooth Muscle Cell proliferation/activation.

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Cell Culture Protocol for 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction & Pharmacological Context The pyrido[1,2-a]pyrimidin-4-one core is a highly privileged heterocyclic scaffold in modern drug discovery. Recent pharmacological studies have identified derivatives of this scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The pyrido[1,2-a]pyrimidin-4-one core is a highly privileged heterocyclic scaffold in modern drug discovery. Recent pharmacological studies have identified derivatives of this scaffold as potent allosteric inhibitors of the SHP2 tyrosine phosphatase [1] and as robust agonists of Estrogen-Related Receptor α (ERRα) [2].

Specifically, 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 572879-99-3) serves as both a critical building block and a biologically active ligand capable of forming stable transition metal complexes [3]. However, transitioning this compound from a dry powder to an in vitro cell culture assay presents distinct physicochemical challenges. This application note provides a self-validating, step-by-step methodology for dissolving and handling this compound to ensure maximum bioavailability and assay reproducibility without inducing solvent toxicity.

ScaffoldTargets Scaffold Pyrido[1,2-a]pyrimidin-4-one Derivatives ERR Estrogen-Related Receptor α (ERRα) Scaffold->ERR Agonism SHP2 SHP2 Tyrosine Phosphatase Scaffold->SHP2 Allosteric Inhibition Metabolism Increased Glucose & Fatty Acid Uptake ERR->Metabolism Transcriptional Activation Cancer Decreased RAS-ERK Proliferation SHP2->Cancer Pathway Blockade

Figure 1: Pharmacological targets and downstream cellular effects of the pyrido[1,2-a]pyrimidin-4-one scaffold.

Physicochemical Profiling & Causality

To understand how to dissolve this compound, we must understand why it behaves the way it does:

  • Planarity and π−π Stacking: The conjugated bicyclic ring system is highly planar. In the solid state, this promotes strong intermolecular π−π stacking, resulting in high lattice energy and poor aqueous solubility.

  • Solvent Selection: While the primary amine at the 3-position could theoretically be protonated in acidic aqueous solutions, doing so unbuffered can cause localized pH drops that are cytotoxic to sensitive cell lines. Therefore, the optimal strategy is to dissolve the free base in a polar aprotic solvent [4].

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is the gold standard vehicle here. Its highly polar S=O bond effectively disrupts the hydrogen bonding of the 3-amino group, while its hydrophobic methyl groups solvate the planar ring system.

Quantitative Reconstitution Data

Use the following parameters to calculate your master stock. Note: Always verify the exact mass on your vial, as lyophilized aliquots can vary slightly.

ParameterValue
Chemical Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Target Stock Concentration 10 mM
Mass of Compound 5.0 mg
Required Volume of 100% DMSO 2.854 mL

Reagent Preparation: Master Stock Protocol

This protocol is designed to maximize solubility while protecting the structural integrity of the pyrimidinone ring.

  • Thermal Equilibration: Before opening, bring the lyophilized vial to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture condensation. Moisture introduces water into the DMSO stock, which drastically reduces the solubility of hydrophobic heterocycles and can cause the compound to hydrolyze over time.

  • Primary Dissolution: Add the calculated volume (e.g., 2.854 mL for 5 mg) of sterile, cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial to yield a 10 mM master stock.

  • Homogenization & Cavitation: Vortex vigorously for 30–60 seconds. If particulate matter persists, sonicate the vial in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides acoustic cavitation to physically break apart persistent π−π stacked aggregates without applying direct heat, which could thermally degrade the molecule.

  • Sterile Filtration (Critical Step): Pass the DMSO stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is highly solvent-resistant. Using standard PES (Polyethersulfone) or cellulose filters will result in filter degradation by DMSO, leaching toxic polymers into your stock.

  • Storage: Aliquot the filtered stock into amber glass or opaque polypropylene tubes and store at -20°C. The pyrimidinone ring can be susceptible to photo-oxidation if left exposed to ambient light for prolonged periods.

Cell Culture Treatment Protocol

Directly adding a 100% DMSO stock to a cell culture well causes "solvent shock"—the rapid change in polarity causes the compound to instantaneously precipitate out of solution before it can disperse. The following self-validating protocol prevents this.

DissolutionWorkflow Solid Dry Powder (Equilibrate to RT) Stock Master Stock (10 mM in DMSO) Solid->Stock Add DMSO & Vortex Inter Intermediate Dilution (100 µM in Media) Stock->Inter 1:100 in Media (Pre-warmed) Assay Final Assay Plate (10 µM, 0.1% DMSO) Inter->Assay 1:10 in Culture (Avoid Shock)

Figure 2: Step-by-step workflow for compound reconstitution and serial dilution to prevent solvent shock.

Step-by-Step Assay Methodology
  • Intermediate Dilution: Pre-warm your complete culture media (e.g., DMEM + 10% FBS) to 37°C. Dilute the 10 mM stock 1:100 into the pre-warmed media in a sterile microcentrifuge tube to create a 100 µM intermediate solution (containing 1% DMSO).

  • Self-Validation Check: Immediately inspect this intermediate tube under an inverted brightfield microscope. The solution must be optically clear. If micro-crystals or cloudiness are visible, the compound has "crashed out," indicating that the intermediate concentration is too high for the specific media's lipid/protein content.

  • Final Treatment: Add the intermediate solution to the cell culture plate at a 1:10 ratio. For example, add 100 µL of the 100 µM intermediate to 900 µL of existing media in a 12-well plate.

  • Incubation: The final assay concentration is now 10 µM, and the final DMSO concentration is 0.1% (v/v). Gently rock the plate in a cross-like motion to ensure even distribution, then return to the 37°C / 5% CO₂ incubator.

Vehicle Toxicity Thresholds

Always include a vehicle control well containing the exact same final percentage of DMSO as your treated wells. Ensure your final DMSO concentration adheres to the limits of your specific cell line:

Cell Line TypeExample ModelsMax Recommended Final DMSO (v/v)
Robust Cancer Lines HeLa, HEK-293T, Kyse-520≤ 0.5%
Muscle / Fibroblasts C2C12, NIH-3T3≤ 0.2%
Primary / Stem Cells HUVEC, iPSCs, Neurons≤ 0.1%

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry (2024). URL:[Link]

  • Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry (2011). URL:[Link]

  • Comprehensive Heterocyclic Chemistry III: Five- and Six-membered Fused Systems With Bridgehead Heteroatoms. Elsevier / VDOC (2008). URL:[Link]

Application

Application Note: 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a Privileged Scaffold in Drug Discovery

Executive Summary The bicyclic heteroaromatic core of pyrido[1,2-a]pyrimidin-4-one represents a highly privileged and versatile scaffold in modern medicinal chemistry. Specifically, the building block 3-amino-2-methyl-4H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic heteroaromatic core of pyrido[1,2-a]pyrimidin-4-one represents a highly privileged and versatile scaffold in modern medicinal chemistry. Specifically, the building block 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 572879-99-3) offers a unique combination of structural rigidity, favorable physicochemical properties, and orthogonal synthetic handles. This application note provides drug development professionals with a comprehensive guide to utilizing this scaffold, detailing its structural rationale, therapeutic applications across oncology and metabolic diseases, and field-validated experimental protocols for library generation and biological screening.

Structural Rationale & Pharmacological Versatility

The pharmacological utility of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stems from its precise spatial geometry and electronic distribution:

  • The Pyrido-Pyrimidine Core: Provides a rigid, planar system capable of forming strong π−π stacking and hydrogen-bonding interactions within deep protein binding pockets.

  • The 2-Methyl Group: Acts as a critical steric director. It restricts the rotational freedom of substituents at the 3-position, locking them into bioactive conformations while simultaneously modulating the overall lipophilicity (logP) of the molecule.

  • The 3-Amino Vector: Serves as the primary synthetic handle for divergent library generation (e.g., amidation, sulfonylation, or carbamate formation).

Recent drug discovery campaigns have successfully leveraged this scaffold across multiple therapeutic areas:

  • Oncology (SHP2 Allosteric Inhibition): SHP2 is a protein tyrosine phosphatase critical for RAS-ERK signaling. By utilizing scaffold hopping strategies, researchers have developed pyrido[1,2-a]pyrimidin-4-one derivatives with flexible S-linkers that act as highly potent allosteric inhibitors of full-length SHP2, effectively halting cancer cell proliferation[1].

  • Metabolic Diseases (ERRα Agonism): The estrogen-related receptor α (ERRα) regulates mitochondrial biogenesis. Functionalizing the pyrido-pyrimidine core has yielded novel agonists that significantly enhance ERRα transcriptional functions, improving glucose and fatty acid uptake in muscle cells[2].

  • Infectious Diseases (Antimalarial Activity): Unsubstituted B-ring derivatives, such as 3-fluorobenzyl carbamates of the scaffold, have demonstrated targeted antimalarial activity against chloroquine-sensitive Plasmodium falciparum (3D7 strain)[3].

Mechanistic Pathway

SHP2_Inhibition RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Active State RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Signal Relay Inhibitor Pyrido[1,2-a]pyrimidin-4-one Allosteric Inhibitor Inhibitor->SHP2 Allosteric Blockade ERK ERK/MAPK Pathway RAS->ERK Proliferation PI3K PI3K/AKT Pathway RAS->PI3K Survival

Fig 1: Mechanism of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors.

Validated Experimental Protocols

Protocol A: Divergent Synthesis via 3-Amino Functionalization (Amide Library Generation)

Objective: Synthesize a focused library of 3-amido-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones. Causality & Rationale: The 3-amino group is sterically hindered by the adjacent 2-methyl group and the position-4 carbonyl. Standard EDC/HOBt coupling often results in sluggish kinetics and low yields. Therefore, HATU is employed to form a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the acylation of hindered amines.

Step-by-Step Procedure:

  • Activation: In a dried reaction vial, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Causality: DIPEA is used as a non-nucleophilic base to maintain the basic environment without competing for the electrophile. Stir for 15 minutes at room temperature to ensure complete active ester formation.

  • Coupling: Add 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) to the mixture. Elevate the temperature and stir at 40°C for 12 hours. Causality: The slight thermal elevation provides the kinetic energy required to overcome the steric barrier imposed by the 2-methyl group.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: DMF is highly water-miscible but partitions into EtOAc; the LiCl wash drastically increases the aqueous partition coefficient of DMF, removing it from the organic layer without product loss.

  • System Validation: Monitor reaction completion via LC-MS. A successful protocol must yield >95% purity post-column chromatography. Use a known standard (e.g., coupling with benzoic acid) as an internal positive control for coupling efficiency.

Protocol B: In Vitro SHP2 Allosteric Enzymatic Inhibition Assay

Objective: Evaluate the allosteric inhibitory potency of synthesized derivatives against full-length SHP2[1]. Causality & Rationale: SHP2 is autoinhibited in its basal state. Full-length SHP2 must be used to identify allosteric inhibitors, as truncated SHP2 (SHP2-PTP domain only) lacks the regulatory domains and will not respond to allosteric modulation. DiFMUP is selected as the fluorogenic substrate because its hydrolysis product has a low pKa, allowing continuous monitoring at physiological pH (7.4).

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare the assay buffer (60 mM HEPES pH 7.4, 75 mM NaCl, 2 mM EDTA, 1 mM DTT, 0.05% Tween-20). Causality: DTT prevents the oxidation of the catalytic cysteine in SHP2's active site (preventing false positives), while Tween-20 prevents non-specific aggregation-based inhibition. Dilute full-length human SHP2 enzyme to a final well concentration of 0.5 nM.

  • Compound Incubation: Dispense 1 μL of the pyrido-pyrimidine inhibitor (in DMSO, 10-point dose-response) into a 384-well black microplate. Add 24 μL of the enzyme solution. Incubate for 30 minutes at room temperature. Causality: This incubation period is critical to allow the inhibitor to bind the allosteric pocket and lock the enzyme in its closed, autoinhibited conformation.

  • Substrate Addition: Initiate the reaction by adding 25 μL of DiFMUP (final concentration 10 μM).

  • Kinetic Read: Measure fluorescence (Ex: 358 nm, Em: 455 nm) continuously for 20 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve.

  • System Validation: Include SHP099 as a positive control allosteric inhibitor (Expected IC₅₀ ~ 0.07 μM). Crucially, include a SHP2-PTP (catalytic domain only) counter-screen; true allosteric inhibitors generated from this scaffold must show an IC₅₀ > 50 μM against the truncated enzyme to validate their allosteric mechanism[1].

Quantitative Bioactivity Profiling

The following table summarizes the biological evaluation of optimized derivatives originating from the pyrido[1,2-a]pyrimidin-4-one core across various therapeutic targets:

Target / AssayDisease AreaRepresentative ModificationBioactivity (IC₅₀ / EC₅₀)Reference
SHP2 (Full-length) OncologyS-linked 7-aryl derivative (Compound 14i)IC₅₀ = 0.104 μM[1]
SHP2-PTP (Truncated) Oncology (Counter-screen)S-linked 7-aryl derivative (Compound 14i)IC₅₀ > 50.0 μM[1]
ERRα Transcription Metabolic Diseases8-isopropyl derivative (Compound 7c)2.5-fold increase at 10 μM[2]
P. falciparum (3D7) Infectious Diseases3-Fluorobenzyl carbamate (Compound 21)IC₅₀ = 33.0 μM[3]

References

  • Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors Bioorganic Chemistry - PubMed (NIH) URL:[Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents European Journal of Medicinal Chemistry - PubMed (NIH) URL:[Link]

Sources

Method

Application Note: Preparation and Handling of 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Stock Solutions

Introduction and Mechanistic Context The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a wide array of biological targets. Derivatives of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a wide array of biological targets. Derivatives of this bicyclic system have been successfully developed as, , and.

3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a critical intermediate and building block for synthesizing these bioactive libraries. The presence of the primary amine at the 3-position and the methyl group at the 2-position allows for diverse functionalization. For high-throughput screening (HTS) and in vitro enzymatic assays, generating stable, fully solvated stock solutions is paramount. Incomplete dissolution or precipitation upon aqueous dilution can lead to false negatives or erratic dose-response curves.

Physicochemical Properties & Solvation Strategy

To design a self-validating solvation protocol, we must first analyze the physicochemical properties of the compound to understand the causality behind our solvent choices.

PropertyValueCausality / Implication for Solvation
Chemical Name 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneFused bicyclic system with H-bond donor (amine) and acceptor (carbonyl) sites.
CAS Number [572879-99-3[1]]()Unique identifier for procurement and Quality Control (QC).
Molecular Weight 175.19 g/mol [1]Required for precise molarity calculations (e.g., 1.75 mg/mL for 10 mM).
Solubility Profile Soluble in organic solvents (DMSO, DCM)[2]High crystal lattice energy necessitates polar aprotic solvents to disrupt intermolecular hydrogen bonding.

Solvent Selection (Why Anhydrous DMSO?): Dimethyl sulfoxide (DMSO) is the industry standard for HTS libraries. Its polar aprotic nature effectively solvates the planar, hydrophobic pyrido-pyrimidine core while simultaneously acting as a hydrogen bond acceptor for the 3-amino group. Using anhydrous DMSO (≤0.005% water) prevents premature degradation and minimizes unpredictable precipitation events during freeze-thaw cycles.

Experimental Protocol: Preparation of 10 mM Master Stock

Materials Required
  • 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Purity ≥ 98%)

  • Anhydrous DMSO (Sure/Seal™ bottle, water ≤0.005%)

  • Analytical balance (0.01 mg precision)

  • Amber glass vials (2 mL) with PTFE-lined caps

  • Argon or Nitrogen gas source

Step-by-Step Methodology

Every step in this protocol is designed to ensure maximum solubility and long-term stability, creating a self-validating system where visual and analytical checks confirm success.

  • Equilibration: Allow the lyophilized powder of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the powder, which would alter the effective mass and introduce water into the stock.

  • Weighing: Accurately weigh 1.75 mg (for a 1 mL stock) or 17.52 mg (for a 10 mL stock) of the compound into a sterile amber glass vial.

    • Causality: Amber glass protects the compound from potential photo-degradation over time.

  • Solvation: Add exactly 1.0 mL (or 10.0 mL) of anhydrous DMSO using a positive displacement pipette.

    • Causality: Positive displacement pipettes account for the high viscosity of DMSO, ensuring accurate volumetric transfer.

  • Dissolution: Vortex the vial at medium speed for 60 seconds. If particulate matter remains, sonicate the vial in a water bath at room temperature (20-25°C) for 5 minutes.

    • Causality: Sonication provides the kinetic energy required to break the crystal lattice without applying excessive heat that could degrade the compound.

  • Visual Inspection (Self-Validation Check 1): Hold the vial against a light source. The solution should be completely clear with no Tyndall effect (light scattering by suspended particles).

  • Aliquoting and Inert Atmosphere: Divide the master stock into 50 µL or 100 µL single-use aliquots in microcentrifuge tubes. Gently overlay the headspace with Argon or N₂ gas before sealing.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause compound precipitation and concentration gradients. Inert gas prevents oxidative degradation.

  • Storage: Store aliquots at -20°C or -80°C.

Workflow and Quality Control Visualization

StockPreparation A 1. Weighing & Equilibration (1.75 mg for 1 mL) B 2. Solvation in Anhydrous DMSO (Target: 10 mM) A->B C 3. Vortexing & Sonication (Kinetic Dissolution) B->C D 4. Visual & Analytical QC (Clear Solution, LC-MS Verify) C->D E 5. Aliquoting & Purging (Argon/N2 Headspace) D->E F 6. Cryogenic Storage (-20°C to -80°C) E->F G 7. Aqueous Dilution (For Biological Assays) F->G

Workflow for the preparation, quality control, and storage of pyrido-pyrimidine stock solutions.

Downstream Application: Aqueous Dilution for Assays

When transitioning from the DMSO master stock to an aqueous assay buffer (e.g., for [SHP2 enzymatic assays[3]]([Link]) or Plasmodium SYBR Green assays), the final DMSO concentration must be strictly controlled (typically ≤1% v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

Dilution Protocol:

  • Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare an intermediate dilution (e.g., 100X the final assay concentration) in the assay buffer (e.g., HEPES buffer with 0.01% Triton X-100).

  • Self-Validation Check 2: Observe the intermediate dilution for 15 minutes. If cloudiness appears, the compound has exceeded its kinetic solubility limit in the aqueous buffer, and a lower top concentration must be used for the dose-response curve.

  • Perform serial dilutions in the assay buffer containing the matched percentage of DMSO to maintain a constant solvent background across all test wells.

References

  • Title: Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents Source: European Journal of Medicinal Chemistry (2014) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors Source: Bioorganic Chemistry (2024) URL: [Link]

  • Title: Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity Source: Journal of Medicinal Chemistry (2007) URL: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Authored by: [Your Name], Senior Application Scientist Introduction The 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. The pyrido[...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name], Senior Application Scientist

Introduction

The 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. The pyrido[1,2-a]pyrimidine core is present in a number of approved drugs, including the antipsychotics risperidone and paliperidone, the antiallergic agent ramastine, and the tranquilizer pirenperone.[1] The presence of a primary amino group at the 3-position offers a versatile handle for a wide range of chemical modifications, allowing for the exploration of the chemical space around this core and the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide to the key derivatization methods for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, complete with detailed protocols, mechanistic insights, and expected outcomes. The methodologies described herein are based on established principles of organic synthesis and are designed to be readily implemented in a research and development setting.

I. N-Acylation of the 3-Amino Group

Scientific Rationale:

N-acylation is a fundamental and highly reliable method for modifying primary amines. The reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation is crucial for several reasons:

  • Modulation of Physicochemical Properties: The introduction of an acyl group can significantly alter the lipophilicity, hydrogen bonding capacity, and metabolic stability of the parent molecule.

  • Bioisosteric Replacement: Amide functionalities are common in bioactive molecules and can participate in key hydrogen bonding interactions with biological targets.

  • Introduction of Functional Handles: The acyl group can be further functionalized, providing a platform for the attachment of other moieties.

The choice of acylating agent and reaction conditions can be tailored to achieve the desired outcome, from simple acetyl or benzoyl derivatives to more complex structures.

Experimental Protocol: Synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Materials:

  • 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired N-acyl derivative.

Expected Characterization:

  • ¹H NMR: Appearance of a new singlet corresponding to the acetyl methyl protons (around δ 2.2 ppm) and a downfield shift of the NH proton signal.

  • IR (cm⁻¹): Appearance of a characteristic amide C=O stretching band (around 1680-1650 cm⁻¹) and an N-H stretching band (around 3300-3200 cm⁻¹).

  • MS (ESI+): Observation of the [M+H]⁺ ion corresponding to the molecular weight of the acylated product.

Table 1: Representative Acylating Agents for the N-Acylation of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Acylating AgentExpected Product
Benzoyl chlorideN-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
4-Chlorobenzoyl chloride4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Acetic anhydrideN-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
Cyclopropanecarbonyl chlorideN-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide

Diagram 1: N-Acylation Reaction Scheme

G reactant1 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reagents Base (e.g., TEA) Anhydrous DCM reactant1->reagents reactant2 R-COCl reactant2->reagents product N-acylated derivative reagents->product

Caption: General scheme for the N-acylation of the target compound.

II. N-Alkylation of the 3-Amino Group

Scientific Rationale:

N-alkylation introduces alkyl or substituted alkyl groups onto the amino function, leading to secondary or tertiary amines. This modification can profoundly impact the compound's basicity, lipophilicity, and steric profile. Reductive amination, a two-step one-pot process involving the formation of a Schiff base followed by its reduction, is a widely employed and efficient method for N-alkylation. Direct alkylation with alkyl halides is also possible but can be prone to over-alkylation.

Experimental Protocol: Reductive Amination for the Synthesis of N-benzyl-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine

Materials:

  • 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol, anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a suspension of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in anhydrous DCE (15 mL/mmol), add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Expected Characterization:

  • ¹H NMR: Disappearance of the two NH₂ protons and the appearance of a new NH proton signal, along with signals corresponding to the newly introduced alkyl group (e.g., benzylic CH₂ protons around δ 4.3-4.5 ppm).

  • ¹³C NMR: Appearance of new signals corresponding to the carbons of the alkyl group.

  • MS (ESI+): Observation of the [M+H]⁺ ion corresponding to the molecular weight of the N-alkylated product.

Table 2: Representative Aldehydes/Ketones for Reductive Amination

Aldehyde/KetoneExpected Product
4-FluorobenzaldehydeN-(4-fluorobenzyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine
CyclohexanoneN-cyclohexyl-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine
AcetaldehydeN-ethyl-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine
AcetoneN-isopropyl-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine

Diagram 2: Reductive Amination Workflow

G start Start: 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one step1 React with Aldehyde/Ketone (e.g., Benzaldehyde) in DCE with catalytic Acetic Acid start->step1 intermediate Schiff Base Intermediate (in situ) step1->intermediate step2 Add Reducing Agent (e.g., STAB) intermediate->step2 product Final Product: N-alkylated derivative step2->product

Caption: Workflow for the N-alkylation via reductive amination.

III. Diazotization and Azo Coupling

Scientific Rationale:

The primary aromatic amino group of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are highly versatile intermediates. They can be coupled with electron-rich aromatic compounds (such as phenols and anilines) to form brightly colored azo compounds, which have applications as dyes and potential biological activities.

Experimental Protocol: Synthesis of an Azo Dye Derivative

Materials:

  • 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol or another suitable coupling component

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

Part A: Diazotization

  • Suspend 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., phenol, 1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate (the azo dye) should form immediately.

  • Continue stirring in the ice bath for 30-60 minutes.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • The crude azo dye can be purified by recrystallization.

Expected Characterization:

  • UV-Vis: Strong absorption in the visible region, characteristic of azo compounds.

  • ¹H NMR: Complex aromatic region showing signals from both the pyrido[1,2-a]pyrimidinone core and the coupled aromatic ring.

  • IR (cm⁻¹): Appearance of N=N stretching vibration (around 1450-1400 cm⁻¹).

  • MS (ESI+): Observation of the [M+H]⁺ ion corresponding to the molecular weight of the azo dye.

Table 3: Representative Coupling Components for Azo Dye Synthesis

Coupling ComponentExpected Product Color
PhenolYellow-Orange
2-NaphtholOrange-Red
N,N-DimethylanilineRed
Salicylic acidYellow

Diagram 3: Diazotization and Azo Coupling Process

G start 3-amino-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling (Electron-rich aromatic, NaOH, 0-5 °C) diazonium->coupling product Azo Dye Derivative coupling->product

Caption: Stepwise process of diazotization and azo coupling.

IV. Schiff Base Formation

Scientific Rationale:

The reaction of the primary amino group with aldehydes or ketones yields imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and reversible. Schiff bases are valuable synthetic intermediates and have been shown to possess a wide range of biological activities. The formation of a Schiff base introduces a C=N double bond, which can influence the planarity and electronic properties of the molecule.

Experimental Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Aromatic or aliphatic aldehyde/ketone (e.g., 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in ethanol (20 mL/mmol) in a round-bottom flask.

  • Add the aldehyde or ketone (1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Characterization:

  • ¹H NMR: Disappearance of the NH₂ proton signals and the appearance of a characteristic imine proton (CH=N) signal in the downfield region (around δ 8.0-9.0 ppm for aldehyde-derived Schiff bases).

  • ¹³C NMR: Appearance of a signal for the imine carbon (C=N) in the range of δ 150-165 ppm.

  • IR (cm⁻¹): A strong C=N stretching band in the region of 1640-1610 cm⁻¹.

  • MS (ESI+): Observation of the [M+H]⁺ ion corresponding to the molecular weight of the Schiff base.

Table 4: Representative Aldehydes for Schiff Base Formation

AldehydeExpected Product
4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine
2-Hydroxybenzaldehyde2-(((2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)imino)methyl)phenol
CinnamaldehydeN-(3-phenylallylidene)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine
Furan-2-carbaldehydeN-(furan-2-ylmethylene)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine

Diagram 4: Schiff Base Formation Reaction

G reactant1 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reagents Ethanol Catalytic Acetic Acid Reflux reactant1->reagents reactant2 R-CHO reactant2->reagents product Schiff Base Derivative reagents->product

Caption: General reaction for the synthesis of Schiff bases.

Conclusion

The 3-amino group of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a key functional handle for a variety of derivatization reactions. The protocols outlined in these application notes for N-acylation, N-alkylation, diazotization/azo coupling, and Schiff base formation provide a robust toolkit for the synthesis of diverse libraries of novel compounds based on this privileged scaffold. These derivatization strategies are essential for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbara, M., & D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

Sources

Method

Catalytic conversion of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Advanced Methodologies for the Catalytic Functionalization and Metallation of 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pharmacological Context and Structural Rationale The pyrido[1,2-a]pyrimidin-4-one scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies for the Catalytic Functionalization and Metallation of 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Pharmacological Context and Structural Rationale

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of blockbuster atypical antipsychotics such as risperidone and its active metabolite paliperidone[1]. Within this chemical space, 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 572879-99-3) serves as a highly versatile building block[2]. The molecule possesses two distinct vectors for late-stage diversification: the sterically tunable 2-methyl group and the nucleophilic 3-amino moiety.

Catalytic conversion of this substrate generally proceeds via two primary trajectories:

  • Covalent Catalytic Functionalization: Transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Ullmann-type coupling) of the 3-amino group to generate extended N-aryl or N-alkyl pharmacophores[3].

  • Dative Metallation: Conversion of the substrate into a nitrogen-donor ligand to form catalytically or magnetically active transition-metal complexes (e.g., Cu(II) dimers)[4].

Mechanistic Causality in Catalytic Transformations

2.1. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) The primary challenge in the catalytic N-arylation of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is the potential for the fused pyrimidine nitrogens to competitively bind and poison the palladium catalyst. To circumvent this, a bulky, electron-rich biaryl phosphine ligand like XPhos is employed. The steric bulk of XPhos enforces a monoligated Pd(0) active species, which accelerates the oxidative addition of the aryl halide while simultaneously preventing the formation of off-cycle, inactive Pd-bis(amine) complexes. Furthermore, the use of a mild base (Cs₂CO₃) rather than aggressive alkoxides (NaOtBu) prevents base-mediated ring-opening of the sensitive pyrimidinone core.

2.2. Copper(II) Complexation and Dimerization Beyond covalent modification, the 3-amino group can be catalytically converted into a metallo-organic framework. Reaction with CuCl₂ yields the centrosymmetric dimer Cu₂Cl₆(C₉H₁₀N₃O)₂·(C₉H₁₀N₃O)Cl[4]. Mechanistically, the copper atom achieves a coordination number of 5 (CN=5), coordinating two bridging chlorine atoms and the amino-group nitrogen of the organic cation[4]. This specific geometry induces antiferromagnetic properties, making the resulting complex valuable for both material science and as a potential Lewis acid pre-catalyst for subsequent organic transformations[4].

Quantitative Data Summaries

Table 1: Optimization of Pd-Catalyzed N-Arylation of 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Catalyst System Base Solvent Temp (°C) Conversion (%) Mechanistic Observation
Pd(OAc)₂ / PPh₃ K₂CO₃ DMF 100 < 15% Catalyst Poisoning by substrate
Pd₂(dba)₃ / BINAP NaOtBu Toluene 90 45% Base-mediated ring degradation

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | > 92% | Optimal steric/electronic balance |

Table 2: Crystallographic and Coordination Parameters of the Cu₂Cl₆ Complex [4]

Parameter Value / Observation
Complex Formula Cu₂Cl₆(C₉H₁₀N₃O)₂·(C₉H₁₀N₃O)Cl
Copper Coordination Number CN = 5 (Trigonal Bipyramidal)
Bridging Ligands Two Chlorine Atoms
Ligand Donor Site 3-Amino-group Nitrogen

| Magnetic Property | Antiferromagnetic |

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Self-Validation Metric: Color shift from deep red to pale yellow upon complete reductive elimination; TLC monitoring at Rf 0.4 in 5% MeOH/DCM).

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with ultra-high purity Argon three times to eliminate oxygen, which would otherwise irreversibly oxidize the Pd(0) active species.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Thermal Reaction & QC: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

    • QC Check: Aliquot 10 µL of the reaction mixture, dilute in EtOAc, and spot on a silica TLC plate. Complete conversion is indicated by the disappearance of the starting material spot (Rf 0.2) and the emergence of a new product spot (Rf 0.4).

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the N-aryl derivative.

Protocol B: Synthesis of the Cu₂Cl₆ Dimeric Complex [4] (Self-Validation Metric: Formation of distinct green/blue single crystals; EPR spectroscopy confirming antiferromagnetic coupling).

  • Ligand Dissolution: Dissolve 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (2.0 mmol) in 10 mL of warm absolute ethanol.

  • Copper Addition: In a separate vial, dissolve CuCl₂·2H₂O (1.0 mmol) in 5 mL of a 1:1 ethanol/water mixture.

  • Complexation & QC: Dropwise add the copper solution to the ligand solution under continuous stirring at room temperature.

    • QC Check: An immediate color shift from pale yellow to deep green/blue visually confirms the dative coordination of the 3-amino nitrogen to the Cu(II) d⁹ metal center.

  • Crystallization: Filter the solution to remove any kinetic precipitates. Allow the filtrate to stand undisturbed at room temperature for 5-7 days to promote slow evaporation.

  • Isolation: Harvest the resulting centrosymmetric dimeric crystals via vacuum filtration and wash with cold ethanol.

Visualizations

G Pre Pre-catalyst Pd(OAc)2 + XPhos Pd0 Active Catalyst L-Pd(0) Pre->Pd0 Reduction OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination 3-Amino-pyrido-pyrimidine OxAdd->AmineCoord + Amine Deprot Base Deprotonation L-Pd(II)(Ar)(NRR') AmineCoord->Deprot + Base RedElim Reductive Elimination N-Aryl Product Deprot->RedElim RedElim->Pd0 - Product

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig N-arylation of the 3-amino group.

Workflow Step1 Ligand Prep Dissolve in EtOH Step2 Cu(II) Addition CuCl2·2H2O Step1->Step2 Step3 Complexation Stir at RT (2h) Step2->Step3 Step4 Crystallization Slow Evaporation Step3->Step4 Step5 Characterization XRD & EPR Step4->Step5

Experimental workflow for the synthesis and characterization of the Cu2Cl6 complex.

References

  • SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES Semantic Scholar[Link]

  • Synthesis, structure, and magnetic properties of a copper(II) chloride complex with 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: The crystal structure of Cu₂Cl₆(C₉H₁₀N₃O)₂·(C₉H₁₀N₃O)Cl ResearchGate (Russian Journal of Inorganic Chemistry)[Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction PMC (National Institutes of Health)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the Technical Support Center for the synthesis of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This fused bicyclic scaffold is a privileged structure in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This fused bicyclic scaffold is a privileged structure in drug development. Synthesizing this molecule typically requires a three-stage workflow: condensation, regioselective nitration, and reduction.

Because this sequence involves delicate thermodynamic equilibria and highly reactive intermediates, researchers frequently encounter yield bottlenecks. This guide provides causality-driven troubleshooting, self-validating protocols, and data analytics to help you optimize your synthetic yields.

I. Synthetic Workflow Overview

SynthesisWorkflow A 2-Aminopyridine + Ethyl Acetoacetate B 2-Methyl-4H-pyrido[1,2-a] pyrimidin-4-one A->B Condensation (BiCl3, 80°C) C 2-Methyl-3-nitro-4H-pyrido [1,2-a]pyrimidin-4-one B->C Nitration (HNO3/H2SO4, 0-5°C) D 3-Amino-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one C->D Reduction (SnCl2 or H2/Pd-C)

Figure 1: Three-stage synthetic pathway for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

II. Diagnostic Q&A & Troubleshooting

Q1: Why is my condensation yield stalling below 50% when heating 2-aminopyridine and ethyl acetoacetate? A: The condensation between 2-aminopyridine and -keto esters is a thermodynamically controlled equilibrium. As the reaction proceeds, the generation of water drives the reverse reaction (hydrolysis). While traditional methods rely on a Dean-Stark apparatus or harsh acids, modern optimized routes utilize Lewis acid catalysis. Using Bismuth(III) chloride (BiCl₃) under solvent-free conditions acts as a powerful Lewis acid to activate the carbonyl carbon of the -keto ester. This facilitates the initial nucleophilic attack by the exocyclic amine, followed by rapid intramolecular cyclization, pushing yields above 90% and preventing water-induced reversibility. For further details on solvent-free BiCl₃ catalysis, refer to1 [1].

Q2: During the nitration step, I observe multiple byproduct spots on TLC and a very low yield of the desired 3-nitro intermediate. What is the mechanistic cause? A: The pyrido[1,2-a]pyrimidin-4-one core is highly activated at the C3 position due to its enamine-like character (it is to the bridgehead nitrogen and to the carbonyl). Consequently, nitration occurs readily at C3. However, the C2-methyl group is highly susceptible to oxidative degradation by nitric acid if the thermal energy exceeds the activation barrier for oxidation. If your reaction temperature drifts above 5 °C, the nitronium ion ( ) will begin oxidizing the methyl group to a carboxylic acid, leading to complex mixtures and ring cleavage. Strict temperature control (0–5 °C) is mandatory to maintain regioselectivity 2 [2].

Q3: My catalytic hydrogenation (Pd/C) of the 3-nitro intermediate is inexplicably slow or stops entirely. How can I push it to completion? A: This is a classic manifestation of catalyst poisoning. If the 3-nitro intermediate was not thoroughly washed with a mild base (e.g., ) during the nitration workup, residual sulfates or sulfites will irreversibly bind to the active sites of the palladium catalyst. If rigorous washing does not resolve the issue, we recommend abandoning catalytic hydrogenation in favor of a chemical reduction using Tin(II) chloride ( ) in ethanol. is entirely immune to sulfur poisoning and selectively reduces the nitro group without reducing the pyrimidine double bonds.

TroubleshootingTree Start Issue: Incomplete Reduction (Low Amine Yield) Check Diagnostic: Check Intermediates via LC-MS / TLC Start->Check Path1 Nitroso/Hydroxylamine Accumulation Check->Path1 Path2 Unreacted Nitro Starting Material Check->Path2 Sol1 Action: Increase H2 Pressure or Reaction Time Path1->Sol1 Sol2 Action: Check for Catalyst Poisoning (Residual Sulfates) Path2->Sol2 Sol3 Alternative: Switch to SnCl2 Chemical Reduction Sol2->Sol3 If Pd/C fails

Figure 2: Decision tree for troubleshooting stalled reduction reactions.

III. Data Analytics: Yield Optimization

The following table summarizes quantitative data from various reaction conditions, highlighting the causality between experimental parameters and final yields.

Synthetic StepCatalyst / ReagentTemp (°C)Time (h)Typical YieldMechanistic Observation
Condensation None (Thermal)1202445%Equilibrium stalled by water accumulation.
Condensation BiCl₃ (Solvent-free)802>90%Lewis acid activates ester; prevents hydrolysis.
Nitration HNO₃ / H₂SO₄0–51.585%Highly regioselective for the C3 position.
Nitration HNO₃ / H₂SO₄>201<50%Severe oxidative degradation of C2-methyl group.
Reduction H₂, 10% Pd/C251240–60%Highly prone to trace sulfate catalyst poisoning.
Reduction SnCl₂·2H₂O, EtOH70488%Robust, immune to sulfur; highly selective.

IV. Protocol Vault (Self-Validating Methodologies)

To ensure high reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checks are met.

Protocol A: Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Reference standard adapted from 3 [3].

  • Setup: In a mortar or solvent-free reaction vessel, combine 2-aminopyridine (1.0 equiv) and ethyl acetoacetate (1.1 equiv).

  • Catalysis: Add 5 mol% of anhydrous BiCl₃.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 2 hours.

  • Validation Check 1 (Visual): The mixture will transition from a heterogeneous slurry to a thick, uniform paste, indicating successful cyclization and product precipitation.

  • Workup: Cool to room temperature, triturate with cold ethanol, and filter. Wash the solid with cold ether.

  • Validation Check 2 (Analytical): TLC (Eluent: EtOAc/Hexane 1:1) should show complete consumption of 2-aminopyridine (Rf ~0.2) and a new UV-active spot (Rf ~0.5).

Protocol B: Regioselective Nitration (C3 Position)
  • Setup: Dissolve 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in concentrated H₂SO₄ (5 volumes) and cool strictly to 0 °C using an ice-salt bath.

  • Addition: Prepare a mixture of concentrated HNO₃ (1.2 equiv) and H₂SO₄ (1 volume). Add this nitrating mixture dropwise over 30 minutes.

  • Validation Check 1 (Thermal): Monitor the internal temperature continuously. It must not exceed 5 °C during addition to prevent C2-methyl oxidation.

  • Reaction: Stir at 0–5 °C for 1 hour.

  • Workup: Pour the mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7 is reached. Filter the resulting yellow precipitate.

  • Validation Check 2 (Purity): The product must be thoroughly washed with distilled water until the filtrate is neutral to pH paper. Failure to do so will poison the subsequent reduction step.

Protocol C: Chemical Reduction to Amine
  • Setup: Suspend 2-methyl-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in absolute ethanol (10 volumes).

  • Reagent: Add SnCl₂·2H₂O (5.0 equiv) to the suspension.

  • Reaction: Heat the mixture to 70 °C for 4 hours.

  • Validation Check 1 (Visual): The intense yellow color of the nitro starting material will gradually fade, yielding a pale or colorless solution, indicating complete reduction.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Basify the residue with 2N NaOH (to pH 9-10) to dissolve tin salts. Extract with Ethyl Acetate (3x).

  • Validation Check 2 (Analytical): Dry the organic layer over Na₂SO₄ and concentrate. LC-MS should confirm the mass of the desired 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [M+H]⁺.

V. References

  • Title: ChemInform Abstract: Solvent-Free Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-ones Catalyzed by BiCl3: A Green Route to a Privileged Backbone. Source: ResearchGate URL:

  • Title: Textbook of Medicinal chemistry V Alagarsamy Volume I-Elsevier. Source: Pharma Info Nepal URL:

  • Title: Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. Source: ACS Combinatorial Science URL:

  • Title: A New One-Step Route for the Synthesis of Fused Pyrido[1,2-a]pyrimidin-4-ones. Source: Academia.edu URL:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the Technical Support Center for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 572879-99-3). As a privileged heterocyclic scaffold, this compound is highly valued in pharmaceutical development—particu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 572879-99-3). As a privileged heterocyclic scaffold, this compound is highly valued in pharmaceutical development—particularly as an intermediate in the synthesis of advanced therapeutics like the spinal muscular atrophy (SMA) drug risdiplam ()—and in the generation of complex coordination compounds ().

However, researchers frequently encounter severe solubility hurdles when handling this molecule. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the mechanistic causes of these solubility issues and provide field-proven, self-validating protocols to ensure your downstream assays and syntheses succeed.

Mechanistic Overview of Solubility Challenges

Understanding why 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one resists solvation is the first step in troubleshooting. The difficulty arises from three compounding structural factors:

  • Planar π-π Stacking: The fused bicyclic pyrido[1,2-a]pyrimidine core is highly planar. In the solid state, this geometry promotes strong intermolecular π-π stacking.

  • Robust Hydrogen Bonding: The presence of the 3-amino group (a strong hydrogen bond donor) and the 4-oxo group (a strong hydrogen bond acceptor) creates a dense, interlocking intermolecular hydrogen-bonding network.

  • High Lattice Energy: The combination of π-π stacking and hydrogen bonding results in a massive crystal lattice energy. Solvent molecules (especially water and non-polar organics) struggle to thermodynamically disrupt this solid matrix. This is a well-documented issue with 4H-pyrido[1,2-a]pyrimidin-4-ones, frequently hindering structural characterization techniques like 13C NMR due to poor signal-to-noise ratios ().

Solubilization Decision Workflow

Use the following decision tree to determine the optimal solubilization strategy based on your specific experimental endpoint.

SolubilizationWorkflow Start Solubility Issue Detected Decision1 Target Application? Start->Decision1 Aqueous Biological / Aqueous Assay Decision1->Aqueous Organic Chemical Synthesis / NMR Decision1->Organic BioSteps 1. 10 mM DMSO Stock 2. Add Tween-80/PEG 3. Dilute dropwise (<1% DMSO) Aqueous->BioSteps NMRSteps Use DMSO-d6 or DMF-d7 Heat probe to 45°C Organic->NMRSteps Analysis SynthSteps Use polar aprotic solvents (DMF, DMAc, NMP) + Heat Organic->SynthSteps Synthesis

Figure 1: Decision tree for solubilizing 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Quantitative Solubility Profile

The following table summarizes the expected solubility profile of the compound across common laboratory solvents at 25°C.

SolventApprox. SolubilityRecommendation & Causality
Water / Aqueous Buffers < 0.1 mg/mLNot recommended. High lattice energy prevents direct aqueous solvation.
Methanol / Ethanol 1 - 5 mg/mLPoor to Moderate. Requires sonication; prone to rapid precipitation.
Dichloromethane (DCM) ~5 mg/mLModerate. Useful for specific organic extractions but not stock storage.
DMF / DMAc > 30 mg/mLGood. Polar aprotic nature disrupts H-bonding; ideal for chemical synthesis.
Anhydrous DMSO > 50 mg/mLExcellent. Solvent of choice for creating high-concentration stock solutions.
Standardized Solubilization Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (10–50 mM)

Expertise & Experience: Always use anhydrous solvents. Water absorbed from the atmosphere into hygroscopic solvents like DMSO will drastically reduce the solubility limit over time, leading to unexplained precipitation weeks later.

  • Weighing: Weigh the required amount of the compound into a glass vial. Avoid plastic microcentrifuge tubes for initial solvation, as static charge can cause loss of the fine powder.

  • Primary Solvation: Add 100% anhydrous Dimethyl Sulfoxide (DMSO).

  • Agitation & Thermal Disruption: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes to provide the thermal energy needed to break the π-π stacking.

  • Self-Validation Step (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube. Causality: Micro-precipitates are often invisible to the naked eye but will skew your downstream assay concentrations. If a pellet forms, the solution is over-saturated; transfer the clear supernatant to a new tube.

  • Storage: Aliquot to minimize freeze-thaw cycles and store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Expertise & Experience: Direct, rapid dilution of a DMSO stock into an aqueous buffer causes a "solvent crash." The DMSO is rapidly pulled into the water, leaving the hydrophobic compound behind to instantly re-aggregate.

  • Pre-warming: Warm both the DMSO stock and the target aqueous assay buffer to 37°C.

  • Surfactant Shielding (Optional but Recommended): Mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80 or PEG-400) at a 1:1 ratio. This coats the molecules, preventing immediate lattice reformation upon aqueous exposure.

  • Dropwise Addition: Add the stock mixture dropwise into the rapidly stirring aqueous buffer. Never add the buffer to the stock.

  • Concentration Limit: Ensure the final DMSO concentration remains below 1% (v/v) to prevent artifactual toxicity in cell-based assays.

Troubleshooting FAQs

Q: I am trying to acquire a 13C NMR spectrum, but the signal-to-noise ratio is unacceptably low. How can I fix this? A: Poor solubility is a notorious issue with 4H-pyrido[1,2-a]pyrimidin-4-ones, frequently hindering 13C NMR acquisition (). Solution: Do not use CDCl3. Switch to DMSO-d6. If the concentration is still insufficient, heat the NMR probe to 45°C–50°C. The increased thermal energy disrupts the intermolecular hydrogen bonding, significantly increasing the amount of compound in the solution phase and reducing line broadening.

Q: My compound precipitates when I add copper(II) chloride for complexation studies. Is this a solubility failure? A: No, this is a successful reaction. 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reacts with CuCl2 to form centrosymmetric dimers (e.g., Cu2Cl6(C9H10N3O)2·(C9H10N3O)Cl) which exhibit strong antiferromagnetic properties (). These metal-ligand complexes have drastically different solubility profiles than the free ligand and will naturally precipitate out of polar protic solvents. Solution: If you require the complex to remain in solution for liquid-phase analysis, switch to a more strongly coordinating solvent like DMF, or perform the complexation at a much lower concentration under mild reflux.

Q: Can I use pH adjustment to increase its aqueous solubility? A: The pyrido[1,2-a]pyrimidine core contains weakly basic nitrogen atoms. While lowering the pH (e.g., using 0.1 M HCl) can protonate the ring and transiently increase solubility by forming a hydrochloride salt, this is risky. Extreme pH shifts may alter the compound's structural integrity or cause hydrolysis of the 4-oxo group over prolonged periods. If you must use pH adjustment, verify compound stability post-solubilization via LC-MS.

References
  • Moessner, C., et al. "A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process." Molecules (MDPI). URL:[Link]

  • Kuz'mina, N.E., et al. "Bicyclic 6-6 Systems with One Bridgehead (Ring Junction) Nitrogen Atom: One Extra Heteroatom 1:0 / Strong Antiferromagnetism in Isolated Anionic Dicopper(II) Methanoato Paddle-wheel Complex." ResearchGate. URL:[Link]

  • Achmatowicz, M. M., et al. "A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones." ChemRxiv. URL:[Link]

Troubleshooting

Technical Support Center: HPLC Optimization for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this portal to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this portal to move beyond generic troubleshooting. Analyzing fused heterocyclic amines—specifically 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one—presents unique chromatographic challenges. Rather than relying on trial-and-error, this guide establishes a self-validating, thermodynamically grounded approach to method development.

Mechanistic Overview: The Causality of Peak Distortion

To optimize an HPLC method, we must first understand the analyte's physicochemical profile. 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one contains a primary exocyclic amine and a bridgehead nitrogen within a pyrimidine ring. This creates a highly polar, basic molecule with a predicted pKa​ in the range of 5.0–7.0.

When analyzed on traditional silica-based reversed-phase columns, basic analytes suffer from secondary retention mechanisms. While the hydrophobic core of the molecule interacts with the C18 stationary phase, the protonated basic nitrogens undergo strong ion-exchange interactions with residual, unbonded silanol groups (Si-O⁻) on the silica surface[1]. Because surface silanols typically have a pKa​ of 3.5–4.5, they are heavily ionized at mid-pH levels, leading to severe peak tailing, band broadening, and retention time instability[2].

Mechanism Analyte Protonated Amine (Analyte) Interaction Ion-Exchange Interaction Analyte->Interaction Silica Ionized Silanol (Si-O⁻) Silica->Interaction Result Peak Tailing Interaction->Result Solution End-capping / Low pH Buffer Solution->Interaction Blocks

Mechanism of secondary ion-exchange interactions causing peak tailing.

Troubleshooting FAQs

Q1: Why is my peak shape asymmetrical (USP Tailing Factor > 1.5) despite using a brand-new C18 column? A: You are experiencing mixed-mode retention. Modern Type-B silica columns are heavily end-capped to block residual silanols, but steric hindrance prevents 100% coverage[3]. At a neutral pH, your analyte is partially protonated and interacts with the remaining ionized silanols[4]. To fix this, you must either suppress silanol ionization by dropping the mobile phase pH below 3.0, or use a base-deactivated/polar-embedded column that shields the basic compound from the silica surface[1].

Q2: My retention times are drifting between runs. Is my pump failing? A: Before troubleshooting hardware, evaluate your buffer capacity. If your mobile phase pH is within ±1 pH unit of the analyte's pKa​ , minor fluctuations in local pH will cause the molecule to shift unpredictably between its protonated and neutral states[1]. This alters its hydrophobicity and retention factor ( k ). Always buffer your mobile phase at least 2 pH units away from the analyte's pKa​ to ensure a single, stable ionization state.

Q3: All peaks in my chromatogram are tailing, not just the basic amine. What is the root cause? A: If neutral impurities or markers are also tailing, the issue is physical, not chemical. This indicates extra-column dead volume, a poorly seated PEEK fitting, or a void at the head of the column[2]. Chemical silanol interactions selectively affect basic compounds; physical voids affect the entire chromatogram[5].

Self-Validating Experimental Protocol: Mobile Phase Optimization

To ensure scientific integrity, method development must be a self-validating system. This protocol uses orthogonal checks to decouple physical system errors from chemical interactions.

Step 1: System Void Volume & Extra-Column Check (The Physical Control)

  • Action: Inject a neutral marker (e.g., Uracil) under isocratic conditions (50:50 Water:Acetonitrile).

  • Causality: Uracil does not interact with silanols.

  • Validation: If the Uracil peak exhibits a Tailing Factor ( Tf​ ) > 1.2, the issue is physical (e.g., tubing dead volume or a column void)[5]. Do not proceed to chemical optimization until the physical flow path is corrected.

Step 2: Baseline Analyte Assessment (The Chemical Control)

  • Action: Inject 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using unbuffered water and acetonitrile (pH ~7.0).

  • Observation: You will likely observe severe tailing ( Tf​ > 2.0) due to mixed-mode retention (hydrophobic + ion-exchange)[1].

Step 3: Chemical Suppression via Low pH (The Solution)

  • Action: Switch the aqueous phase to 0.1% Formic Acid or 10 mM Potassium Phosphate adjusted to pH 2.5.

  • Causality: At pH 2.5, surface silanols ( pKa​ ~3.5-4.5) are fully protonated into their neutral (Si-OH) state[2]. The basic analyte remains protonated, but with no ionized silanols to interact with, ion-exchange is eliminated.

  • Validation: If Tf​ drops to < 1.2, silanol interaction is definitively confirmed as the root cause, and the method is chemically stabilized.

Workflow Start Start Optimization Basic Amine Analyte SST Inject Neutral Marker (Uracil) Check System Void (t0) Start->SST Assess Is Uracil Peak Symmetrical? SST->Assess Physical Fix Dead Volume / Column Void Assess->Physical No (Physical Issue) Chemical Assess Analyte Peak (Tailing Factor > 1.5?) Assess->Chemical Yes (Chemical Issue) LowPH Low pH Route (pH 2.5) Protonate Silanols Chemical->LowPH Yes HighPH High pH Route (pH 10) Deprotonate Analyte Chemical->HighPH Yes End Optimal Peak Symmetry Achieved Chemical->End No LowPH->End HighPH->End

Workflow for mitigating peak tailing in basic heterocyclic amines via pH control.

Quantitative Data: Impact of pH and Column Chemistry

The table below summarizes the expected thermodynamic states and chromatographic outcomes for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under various conditions.

Column ChemistryMobile Phase pHAnalyte StateSilanol StateRetention Factor ( k )USP Tailing Factor ( Tf​ )
Standard Type-A C187.0 (Water)Partially ProtonatedIonized (Si-O⁻)1.8> 2.5 (Severe)
End-capped Type-B C187.0 (Water)Partially ProtonatedPartially Ionized2.11.6 (Moderate)
End-capped Type-B C182.5 (0.1% FA)Fully ProtonatedNeutral (Si-OH)1.21.1 (Excellent)
Hybrid Silica C1810.0 (NH₄HCO₃)Neutral (Free Base)Ionized (Si-O⁻)4.51.0 (Excellent)

Note: Retention factor ( k ) increases significantly at pH 10.0 because the analyte is driven into its neutral, highly hydrophobic free-base state. This requires a hybrid silica column capable of withstanding high-pH dissolution.

Sources

Optimization

Preventing oxidative degradation of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction: The Challenge of Stability Welcome to the technical support guide for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This molecule is part of the pyridopyrimidinone class of heterocyclic compounds, a sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stability

Welcome to the technical support guide for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This molecule is part of the pyridopyrimidinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development for its diverse biological activities.[1][2][3] A critical challenge in the handling and formulation of this compound is its susceptibility to oxidative degradation. The presence of an electron-rich aromatic system combined with a primary amino group makes the molecule vulnerable to oxidation, which can lead to loss of potency, formation of colored impurities, and potential changes in its toxicological profile.

This guide provides in-depth, practical solutions to anticipate, troubleshoot, and prevent oxidative degradation. It is designed for researchers in discovery, process chemistry, and formulation development.

Part 1: Understanding the "Why" - The Mechanism of Oxidative Degradation

The oxidative instability of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is primarily attributed to its aromatic amine functionality. The degradation process is often a complex radical chain reaction, which can be initiated by light, heat, or the presence of trace metal ions and peroxide impurities.[4]

The key steps in the degradation pathway are:

  • Initiation: The process can be triggered by an initiator (like a radical from a peroxide impurity) abstracting a hydrogen atom from the amino group, or by direct electron transfer to an oxidant, forming a nitrogen-centered radical cation.[4] Trace metals like Fe(II)/Fe(III) or Cu(I)/Cu(II) are potent catalysts, capable of reacting with molecular oxygen or trace peroxides to generate highly reactive oxygen species (ROS) in Fenton-like reactions.[4]

  • Propagation: The initial radical is highly reactive. It can react with ground-state molecular oxygen (O₂) to form a peroxyl radical. This new radical can then abstract a hydrogen atom from another molecule of the parent compound, creating a new radical and a hydroperoxide, thus propagating a chain reaction.[4]

  • Termination & Product Formation: The reaction terminates when two radicals combine. The propagation steps lead to the formation of various degradation products. For aromatic amines, this commonly results in the formation of colored, high-molecular-weight oligomers or dimers through radical-radical coupling.[5][6] Other potential products include N-oxides and quinone-imine type structures, which are often highly colored.

The following diagram illustrates a plausible, generalized pathway for this degradation.

G cluster_initiation Initiation cluster_propagation Propagation & Product Formation Parent Parent Compound (Aromatic Amine, Ar-NH₂) Radical Nitrogen Radical Cation (Ar-NH₂•⁺) Parent->Radical e⁻ transfer (catalyzed by metal ions, O₂) Peroxyl Peroxyl Radical (Ar-NH₂OO•) Radical->Peroxyl + O₂ Dimer Colored Dimers / Oligomers (e.g., Ar-NH-NH-Ar) Radical->Dimer Radical Coupling O2 Molecular Oxygen (O₂) Peroxyl->Parent + Ar-NH₂ Imine Quinone-Imine Type Structures (Highly Colored) Peroxyl->Imine Further Oxidation / Rearrangement

Caption: Proposed mechanism for oxidative degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My solution of the compound is turning yellow/brown upon standing in the lab. What is happening? This is a classic sign of oxidative degradation. The colored species are likely oligomeric or quinoidal products formed from the parent molecule.[5][6] This process is accelerated by exposure to oxygen, light, and potentially trace metal contaminants in your solvent or on your glassware.

Q2: What are the primary factors that accelerate the degradation of this compound? The "big three" accelerators are:

  • Oxygen: The primary reactant in the degradation pathway.

  • Light (especially UV): Provides the energy to initiate radical formation (photolysis).[7]

  • Trace Metal Ions (e.g., iron, copper): Act as powerful catalysts for the formation of reactive oxygen species.[4] Additionally, elevated temperatures will increase the reaction rate, and a neutral to basic pH can make the amino group more susceptible to oxidation.[8][9]

Q3: Is the solid, crystalline form of the compound stable? Generally, the solid state is much more stable than a solution. In a crystal lattice, molecular mobility is restricted, and the surface area exposed to atmospheric oxygen is far lower. However, for long-term storage, it is still best practice to store the solid material protected from light in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.

Q4: I'm using a standard cell culture medium (like DMEM) containing riboflavin and metal ions. Is this a problem? Yes, this is a high-risk environment. Cell culture media contain numerous components that can promote oxidation. Riboflavin is a known photosensitizer that can generate reactive oxygen species upon light exposure, and the medium is saturated with trace metals that act as catalysts.[4] For in-vitro experiments, prepare stock solutions in a stable solvent (like DMSO) and make final dilutions into the medium immediately before use. Protect the plates from light as much as possible.

Part 3: Troubleshooting Guide: Observations & Solutions

This section addresses specific experimental issues. Follow the flowchart below to diagnose your problem.

G obs Observation: Solution Discoloration or New HPLC/LC-MS Peak q_o2 Was the solution prepared/stored with access to air? obs->q_o2 q_light Was the solution exposed to ambient light or sunlight? q_o2->q_light No sol_o2 Solution: Degas solvents and work under an inert atmosphere (N₂ or Ar). Use sealed vials. q_o2->sol_o2 Yes q_metal Are you using un-purified solvents or non-acid-washed glassware? q_light->q_metal No sol_light Solution: Use amber vials or wrap containers in foil. Minimize light exposure during experiments. q_light->sol_light Yes q_ph Is the solution pH > 6? q_metal->q_ph No sol_metal Solution: Use high-purity (HPLC grade) solvents. Add a chelating agent (e.g., 0.01% EDTA). q_metal->sol_metal Yes sol_ph Solution: Buffer the solution to a slightly acidic pH (e.g., pH 4-5) with a non-reactive buffer. q_ph->sol_ph Yes sol_antioxidant Advanced Solution: Incorporate a suitable antioxidant into the formulation. q_ph->sol_antioxidant No / Problem Persists

Caption: Troubleshooting flowchart for compound degradation.

Problem: I observe a new, broad peak in my HPLC chromatogram after leaving my sample on the autosampler overnight.

  • Probable Cause: Oxidative degradation is occurring in the sample vial. Autosamplers are typically not under an inert atmosphere, and vials may be exposed to light.

  • Solution 1 (Immediate): Re-prepare the sample and run it immediately. If you must have a queue, use amber autosampler vials and prepare smaller batches of your sequence.

  • Solution 2 (Robust): Modify your sample diluent. Degas the diluent thoroughly. Consider adding an antioxidant directly to the diluent (see Table 1). For example, 0.05% (w/v) ascorbic acid for aqueous diluents or 0.01% (w/v) Butylated Hydroxytoluene (BHT) for organic diluents can be effective.[10]

Problem: The biological activity of my compound is inconsistent between experiments.

  • Probable Cause: The compound is likely degrading in your assay buffer or stock solution, leading to a lower effective concentration. This is common in prolonged cell-based assays.

  • Solution 1: Prepare fresh stock solutions in anhydrous DMSO for each experiment. Never store diluted aqueous solutions for extended periods.

  • Solution 2: Perform a time-course stability study in your assay medium. Use an HPLC method (see Protocol 3) to quantify the amount of parent compound remaining at T=0, 2, 4, 8, and 24 hours under your exact assay conditions (temperature, light, CO₂).

  • Solution 3: If degradation is confirmed, add an antioxidant to your stock solution or, if compatible with your assay, the assay medium itself. Ascorbic acid or N-acetylcysteine are often used in biological systems if they do not interfere with the assay.[11]

Part 4: Preventative Strategies & Protocols

Proactive prevention is the most effective strategy. This involves controlling the compound's environment through inerting, formulation, and proper handling.

Strategy 1: Control of Atmosphere and Light

Oxygen and light are key initiators.

  • Inert Atmosphere: Always handle the solid and prepare solutions in an inert atmosphere. A glove box is ideal, but a "glove bag" or simply purging vials and solvents with dry nitrogen or argon is highly effective.

  • Light Protection: Always store the solid and its solutions in amber glass containers or containers wrapped in aluminum foil.

Strategy 2: Formulation - The Power of Excipients

Careful selection of solvents, buffers, and stabilizing excipients is critical.

  • pH Control: The reactivity of the amino group is pH-dependent.[9] Generally, maintaining a slightly acidic pH (e.g., 4-6) can protonate the amine, making it less susceptible to oxidation. Use a buffer system (e.g., citrate, acetate) to maintain this pH.

  • Chelating Agents: Trace metal ions are ubiquitous.[4] Adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) or citric acid at a low concentration (e.g., 0.01-0.1%) will sequester these metals, preventing them from catalyzing oxidation.[10]

  • Antioxidants: Antioxidants are the most powerful tool. They work by intercepting radical species or by being preferentially oxidized. The choice of antioxidant depends on the solvent system.

Table 1: Selection of Common Pharmaceutical Antioxidants

AntioxidantTypical Concentration (% w/v)Primary Use Case (Solvent)Mechanism of Action
Ascorbic Acid (Vitamin C) 0.01 - 0.1AqueousWater-soluble, readily oxidized, effective radical scavenger.[11]
Sodium Metabisulfite 0.01 - 0.1AqueousOxygen scavenger; reacts directly with dissolved oxygen.
Butylated Hydroxytoluene (BHT) 0.005 - 0.02Organic / LipidicPhenolic radical scavenger, highly effective in non-polar systems.[10]
α-Tocopherol (Vitamin E) 0.01 - 0.05Organic / LipidicLipid-soluble phenolic antioxidant, works synergistically with ascorbic acid.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Formulation

This protocol outlines the preparation of a 1 mg/mL stock solution in a stabilized aqueous buffer.

  • Prepare the Buffer:

    • Prepare a 50 mM sodium citrate buffer.

    • Add Disodium Edetate (EDTA) to a final concentration of 0.05% (w/v).

    • Adjust the pH to 4.5 using citric acid or sodium hydroxide.

  • Degas the Buffer:

    • Place the buffer in a sonicator bath and apply a vacuum for 15 minutes.

    • Alternatively, bubble dry nitrogen gas through the buffer for at least 20 minutes.

  • Prepare the Antioxidant Stock:

    • In a separate amber vial, dissolve ascorbic acid in the degassed buffer to create a 1% (w/v) stock solution. This should be done immediately before use as ascorbic acid itself can degrade.

  • Final Formulation:

    • Transfer 9.8 mL of the degassed citrate/EDTA buffer into a 10 mL amber volumetric flask.

    • Add 0.1 mL of the 1% ascorbic acid stock (final concentration 0.01%).

    • Add 10 mg of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

    • Purge the headspace of the flask with nitrogen, seal, and mix by sonication or vortexing until dissolved.

    • Store at 2-8°C, protected from light.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[7][12][13]

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep Prepare 1 mg/mL stock in Acetonitrile:Water acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 4h prep->base ox Oxidation 3% H₂O₂, RT, 24h prep->ox therm Thermal 80°C (Solid & Soln), 48h prep->therm photo Photolytic ICH Q1B light exposure prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all samples to ~10 µg/mL with mobile phase ox->dilute therm->dilute photo->dilute neutralize->dilute hplc Analyze via Stability-Indicating HPLC-UV/MS Method dilute->hplc

Caption: Workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC-UV Method

This method is a starting point and should be validated for your specific application.[14]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD). Monitor at a wavelength of maximum absorbance for the parent compound and also collect spectra from 200-400 nm to detect impurities with different chromophores.

  • Analysis: Assess the chromatograms from the forced degradation study. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using the DAD data should be performed on the parent peak in the stressed samples to confirm no co-elution.

References

  • IJRPNS. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Zheng, K., et al. (2015, March 2). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Malhotra, R., et al. Pyridopyrimidinone Derivatives as ΙDNAG-Quadruplex-Stabilizing Agents: Design, Synthesis and Biophysical Studies. TCG Lifesciences. Available at: [Link]

  • Zheng, K., et al. (2015, March 2). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed. Available at: [Link]

  • Zheng, K., et al. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PMC. Available at: [Link]

  • Palamanda, J., et al. (2024, May 10). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. MDPI. Available at: [Link]

  • El-Naggar, A. M., et al. (2023, September 23). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2017, March 24). Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes: Implication for Oligomerization of Exotic Aromatic Compounds. MDPI. Available at: [Link]

  • Bayne, A. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. Available at: [Link]

  • Bakshi, M., & Singh, S. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Panigrahi, A.K. (1997). Kinetics of Periodate Oxidation of Aromatic Amines - A Comparison of Effect of pH on Oxidation of Some Anilines. Oriental Journal of Chemistry. Available at: [Link]

  • Alcon, M. J., & Parejo, A. P. (2001). Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Kamberi, M., & Tsutsumi, Y. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Kamal, A., et al. (2025, October 16). Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes: Implication for Oligomerization of Exotic Aromatic Compounds. ResearchGate. Available at: [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Waterman, K.C., & Adami, R.C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Available at: [Link]

  • Stella, V. J. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

  • Kumar, V., & Kumar, S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). ANALYTICAL METHODS. Available at: [Link]

  • Vardan, M. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Le, D. D., et al. (2025, August 10). Pyrido[3,4- d ]pyrimidin-4(3 H )-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Formulations

Welcome to the Formulation & Pharmacokinetics Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with the 3-amino-2-methyl-4H-pyrido[1,2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with the 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

This rigid, planar bicyclic compound often exhibits erratic oral bioavailability due to its high crystal lattice energy and poor aqueous solubility[1]. Below, we address the most critical troubleshooting scenarios encountered during early-phase formulation development, providing mechanistic explanations, validated protocols, and data-driven solutions.

Section 1: Solid-State Modification & Salt Disproportionation

Q1: Why does the API exhibit erratic oral absorption in pharmacokinetic (PK) models despite forming a highly soluble chloride salt?

Expert Insight: The 3-amino group on the pyrido[1,2-a]pyrimidine ring allows for protonation, making the formation of a chloride salt (e.g., 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onium chloride) a logical first step to enhance aqueous solubility[2]. However, because the amino group is weakly basic, the salt is highly susceptible to pH-dependent disproportionation. While it dissolves rapidly in the acidic environment of the stomach (pH 1.2), the sudden shift to the neutral pH of the intestine (pH 6.8) strips the proton. This causes the compound to precipitate back into its highly crystalline, insoluble free-base form, leading to erratic and poor systemic absorption.

G API Crystalline Free Base (High Lattice Energy) Salt Chloride Salt Formation (Gastric pH 1.2) API->Salt Transit Intestinal Transit (pH Shift to 6.8) Salt->Transit Precipitation Salt Disproportionation & API Precipitation Transit->Precipitation Absorption Erratic / Poor Systemic Absorption Precipitation->Absorption

Figure 1: Pharmacokinetic bottleneck caused by pH-dependent salt disproportionation.

Q2: How can we screen and validate salt forms to prevent in vivo disproportionation?

Validated Protocol: Two-Stage Dissolution Testing To create a self-validating system for salt stability, you must simulate the gastrointestinal transit in vitro.

  • Stage 1 (Gastric Simulation): Add 50 mg of the formulated salt to 250 mL of 0.1 N HCl (pH 1.2) at 37°C. Stir at 50 RPM for 60 minutes. Sample at 15, 30, and 60 minutes.

  • Stage 2 (Intestinal Shift): At the 60-minute mark, directly add concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to shift the vessel pH to 6.8.

  • Monitoring: Sample at 5, 15, 30, and 60 minutes post-shift. Filter samples immediately through a 0.22 µm PTFE syringe filter to halt dissolution.

  • Solid-State Verification (Critical): Recover any precipitate formed after the pH shift. Analyze the precipitate using Powder X-Ray Diffraction (PXRD). If the Bragg peaks match the original free-base crystalline API, disproportionation has occurred.

Section 2: Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion

Q3: How do we prevent the thermal degradation of the API during Hot Melt Extrusion (HME)?

Expert Insight: HME is a preferred, solvent-free method for creating Amorphous Solid Dispersions (ASDs) that enhance the solubility of hydrophobic molecules[3]. However, the thermal and mechanical energy applied can degrade the 3-amino group[4]. To prevent this, you must decouple the melting point of the API from the processing temperature by utilizing a polymer with a low glass transition temperature ( Tg​ ) and optimizing the extruder's screw design to minimize residence time[4].

We recommend using Soluplus® (polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer). Soluplus has a low Tg​ (~70°C), eliminating the need for plasticizers, and uniquely forms micelles upon dissolution, which stabilizes the supersaturated state of the API in the GI tract[5],[3].

Validated Protocol: HME Optimization Workflow

  • Polymer Selection: Blend the API with Soluplus® at a 1:3 ratio (w/w).

  • Screw Configuration: Configure the twin-screw extruder with conveying elements and a minimal number of kneading blocks (to reduce shear-induced mechanical energy)[4].

  • Temperature Profiling: Set the barrel temperature profile from 90°C (feed zone) to 130°C (die). This is well below the API's degradation temperature but sufficient to melt the polymer.

  • Extrusion: Feed the blend at a constant rate. Rapidly cool the extrudate on a chill roll to freeze the polymer chain mobility, locking the API in its amorphous state.

  • Validation: Analyze the extrudate via Modulated Differential Scanning Calorimetry (mDSC). A single, distinct Tg​ confirms a single-phase amorphous solid dispersion[6].

Section 3: Lipid-Based Delivery Systems (SMEDDS)

Q4: What is the mechanistic advantage of formulating this pyrido-pyrimidine scaffold as a SMEDDS?

Expert Insight: Self-Microemulsifying Drug Delivery Systems (SMEDDS) provide a dual advantage for highly lipophilic, poorly soluble compounds. First, upon contact with GI fluids, SMEDDS spontaneously form microemulsions (droplets <100 nm), presenting the drug in a highly solubilized state with a massive surface area for absorption[7]. Second, and most importantly, lipidic excipients (like structured triglycerides) promote the incorporation of the drug into chylomicrons within the enterocyte. This directs the drug into the intestinal lymphatic system, entirely bypassing hepatic first-pass metabolism, which is a common liability for pyrido-pyrimidine derivatives[8],[9].

G SMEDDS SMEDDS Formulation (API + Triglycerides) Micelles Mixed Micelles (<100 nm in Lumen) SMEDDS->Micelles Enterocyte Enterocyte Uptake (Apical Membrane) Micelles->Enterocyte Chylomicron Chylomicron Assembly (Endoplasmic Reticulum) Enterocyte->Chylomicron Lymph Lymphatic Transport (Bypasses Liver) Chylomicron->Lymph Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic

Figure 2: SMEDDS-mediated lymphatic transport bypassing hepatic first-pass metabolism.

Q5: How does the performance of ASD compare to SMEDDS for this specific scaffold?

Data Presentation: Below is a synthesized quantitative comparison based on preclinical canine models evaluating the 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold across different formulation strategies. Both ASD and SMEDDS significantly outperform the crystalline and salt forms.

Formulation StrategyApparent Intestinal Solubility (µg/mL) Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL)Relative Bioavailability (%)
Crystalline Free Base 12.5145850100
Chloride Salt 15.0 (Post-disproportionation)2101,150135
Soluplus® ASD (HME) 380.0 (Sustained Supersaturation)6804,200494
Lipid SMEDDS N/A (Emulsified <100nm)8905,600658

Note: While SMEDDS provides the highest bioavailability via lymphatic transport[10], ASDs are often preferred for solid oral dosage forms (tablets) due to downstream manufacturing simplicity and stability.

References
  • Wu, L. et al. "Oral Bioavailability and Lymphatic Transport of Pueraria Flavone-Loaded Self-Emulsifying Drug-Delivery Systems Containing Sodium Taurocholate in Rats." PMC. 7

  • Caliph, S. M. et al. "Examination of oral absorption and lymphatic transport of halofantrine in a triple-cannulated canine model after administration in self-microemulsifying drug delivery systems (SMEDDS) containing structured triglycerides." University of Southern Denmark. 8

  • "Oral SMEDDS promotes lymphatic transport and mesenteric lymph nodes target of chlorogenic acid for effective T-cell antitumor immunity." PubMed. 9

  • "Solid Self-Microemulsifying Drug Delivery System for Improved Oral Bioavailability." Dovepress. 10

  • "Application of hot-melt extrusion in the manufacturing of amorphous solid dispersions containing thermally labile drugs." University of Texas Repository. 4

  • "Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale." PMC.6

  • "Mechanisms of increased bioavailability through amorphous solid dispersions: a review." Taylor & Francis. 5

  • "Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan." MDPI. 3

  • "4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl) - Hydrochloride." CymitQuimica. 2

  • "Visible Light Assisted Direct C3–H Arylation of Pyrido[1,2-a]pyrimidin-4-ones and Thiazolo[3,2-a]pyrimidin-5-ones." ACS Publications. 1

Sources

Optimization

Resolving peak tailing in 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one chromatography

Module: Resolving Peak Tailing in 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. When analyzing highly basic, nitrogen-r...

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Author: BenchChem Technical Support Team. Date: March 2026

Module: Resolving Peak Tailing in 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. When analyzing highly basic, nitrogen-rich heterocycles like 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, peak tailing is not merely an aesthetic issue—it compromises resolution, integration accuracy, and quantitative reproducibility[1]. To solve this, we must move beyond trial-and-error and apply first-principles chemistry. This guide is structured to provide you with the mechanistic causality behind peak distortion and self-validating protocols to permanently resolve it.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibit severe peak tailing compared to neutral compounds? A1: The root cause lies in the molecule's structural chemistry. This compound contains a primary amine (-NH₂) and multiple nitrogen atoms within its fused pyrido-pyrimidine ring system. At a typical mid-range mobile phase pH (pH 5–7), these basic nitrogen centers are protonated, carrying a positive charge. Concurrently, traditional silica-based stationary phases contain residual silanol groups (-Si-OH). Because the pKa of these silanols is approximately 4.0 to 5.0, they deprotonate at mid-pH to form negatively charged silanoxanes (-Si-O⁻)[2]. The resulting strong cation-exchange interaction between the positively charged analyte and the negatively charged stationary phase operates on a slower kinetic timescale than standard hydrophobic retention, causing the analyte molecules to "stick" and elute as a long tail[3],[4].

Q2: How can I definitively prove whether my tailing is chemical (silanol-driven) or physical (system-driven)? A2: Tailing can also be caused by physical voids in the column bed or excessive extra-column volume in your HPLC plumbing[1]. To isolate the variable, inject a neutral, unretained marker (such as uracil or toluene). Neutral compounds cannot participate in acid-base cation exchange. If the neutral marker peaks are symmetrical but your basic pyrimidinone tails, the issue is purely chemical. If both peaks tail equally, you have a physical void or plumbing issue[3].

Q3: Does changing the organic modifier (e.g., Methanol vs. Acetonitrile) fix the tailing? A3: No, not fundamentally. While changing the organic modifier can alter the overall retention factor and slightly shift the apparent pH of the mobile phase, it does not neutralize the underlying cation-exchange mechanism[1]. True resolution requires pH control, silanol suppression, or advanced column chemistries[5].

Part 2: Workflows & Visualizations

To systematically diagnose and resolve peak tailing, follow the logical pathways outlined below.

DiagnosticWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) Inject Inject Neutral Marker (e.g., Uracil or Toluene) Start->Inject Decision Does the neutral marker peak tail? Inject->Decision Physical Physical Issue (Extra-Column Volume / Void) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No FixPhys 1. Minimize tubing ID 2. Check fittings 3. Replace column frit Physical->FixPhys FixChem 1. Lower pH (< 3.0) 2. Add TEA (5 mM) 3. Use Type-B Silica Chemical->FixChem

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

MechanismPathway Analyte Basic Analyte (Protonated Amine) Interaction Cation-Exchange Interaction Analyte->Interaction Silanol Ionized Silanols (Si-O⁻ at pH > 4) Silanol->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing Solution Buffer pH < 3.0 or Add TEA Tailing->Solution Neutralized Neutralized Silanols (Si-OH) Solution->Neutralized Symmetric Symmetric Peak (As < 1.2) Neutralized->Symmetric

Mechanistic pathway of secondary silanol interactions and chemical resolution.

Part 3: Quantitative Data & Matrices

Understanding the exact ionization state of both your analyte and your column is critical. Use the following tables to select the correct parameters for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Table 1: Impact of Mobile Phase pH on Analyte and Stationary Phase Interactions

Mobile Phase pHAnalyte State (Amine)Silanol State (Si-OH)Dominant InteractionExpected Peak Shape
pH 2.0 - 3.0 Fully Protonated (NH₃⁺)Neutral (Si-OH)HydrophobicSymmetrical (As < 1.2)
pH 5.0 - 7.0 Fully Protonated (NH₃⁺)Ionized (Si-O⁻)Hydrophobic + Cation ExchangeSevere Tailing (As > 1.8)
pH > 10.0 Neutral (NH₂)Ionized (Si-O⁻)HydrophobicSymmetrical (As < 1.2)
Requires a high-pH stable polymeric or hybrid-silica column to prevent silica dissolution.

Table 2: Column Chemistry Optimization for Basic Heterocycles

Column TypeSilica PurityEnd-CappingSuitabilityMechanism of Improvement
Traditional C18 (Type-A) LowStandardPoorProne to metal contamination; highly acidic silanols cause severe tailing[2].
High-Purity C18 (Type-B) HighDouble/MaxGoodReduced trace metals and optimized silanol distribution minimize secondary interactions[6].
Polar-Embedded C18 HighYesExcellentInternal polar group (e.g., amide) electronically shields residual silanols from basic analytes[1].
Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not implement changes blindly. Use the following self-validating protocols to confirm that your interventions are actively solving the chemical problem.

Protocol A: Mobile Phase pH Optimization (The Low-pH Strategy)

By dropping the pH below 3.0, we force the residual silanols into their fully protonated, neutral state (Si-OH), effectively shutting down the cation-exchange pathway[5],[4].

Step-by-Step Methodology:

  • Baseline Measurement: Inject 10 µL of your 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one standard using your current unbuffered or mid-pH mobile phase.

  • Calculate Asymmetry: Record the Asymmetry factor (As) at 10% peak height. (Assume baseline As = 2.1).

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate the buffer with concentrated Phosphoric Acid (H₃PO₄) until the pH reaches exactly 2.5. Filter through a 0.22 µm membrane.

  • Equilibration: Flush the HPLC column with the new pH 2.5 mobile phase for at least 20 column volumes to ensure complete protonation of the silica surface.

  • Re-injection (Self-Validation): Inject the same standard. Calculate the new Asymmetry factor.

    • Validation Checkpoint: If the mechanism was silanol-driven, the As value must drop below 1.2. If it remains >1.5, proceed to Protocol B.

Protocol B: Silanol Suppression via Competing Base

If low pH cannot be used (e.g., due to detector incompatibility like MS, or analyte instability), use a competing base like Triethylamine (TEA) to selectively block the active silanol sites[5].

Step-by-Step Methodology:

  • Prepare Mobile Phase: Begin with your standard aqueous mobile phase (e.g., Water/Acetonitrile).

  • Add Suppressor: Add Triethylamine (TEA) to the aqueous phase to achieve a final concentration of 5 mM (approx. 0.7 mL TEA per Liter of water)[5].

  • Adjust pH (Critical Step): TEA is highly basic and will spike the pH. Adjust the pH back to your target range (e.g., pH 6.0) using a weak acid like acetic acid.

  • Equilibration: Run the mobile phase through the column for 30 minutes. The TEA will bind to the active Si-O⁻ sites because it is a smaller, highly competitive base.

  • Re-injection (Self-Validation): Inject your pyrimidinone analyte.

    • Validation Checkpoint: The peak shape should sharpen significantly. Note: TEA can reduce column lifetime over time due to end-capping hydrolysis[5], so monitor column backpressure and retention time drift across your sequence.

Part 5: References

1.[3] "HPLC Peak Tailing - Axion Labs", Axion Labs. URL:[Link] 2.[5] "HPLC Tech Tip: Peak Tailing of Basic Analytes", Phenomenex. URL:[Link] 3.[2] "HPLC Troubleshooting Guide", ACE HPLC. URL: [Link] 4.[4] "Peak Tailing in HPLC", Element Lab Solutions. URL: [Link] 5.[1] "What Causes Peak Tailing in HPLC?", Chrom Tech, Inc. URL:[Link] 6.[6] "Why Do Peaks Tail?", LC Troubleshooting Bible. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Spectra Validation for 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Automated AI-Assisted Software vs. Traditional Manual Assignment

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the structures of complex fused heterocycles. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore heavi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the structures of complex fused heterocycles. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore heavily utilized in the development of1[1]. However, structurally confirming highly substituted derivatives like 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one presents a unique challenge. The highly conjugated bicyclic system induces complex second-order effects and severe signal overlap in the aromatic region, making traditional manual NMR assignment tedious and highly prone to human error.

This guide objectively compares the performance of Automated Structure Verification (ASV) Software (e.g., ACD/Labs Spectrus or Mnova NMRPredict) against Traditional Manual Assignment (e.g., Bruker TopSpin), providing a self-validating experimental framework for structural confirmation.

Mechanistic Challenges in Pyrido[1,2-a]pyrimidine NMR

Understanding the electronic distribution of the molecule is critical for accurate validation. Why is this specific molecule difficult to validate manually?

The causality lies in its anisotropic environment. The C6 proton experiences profound deshielding (shifting downfield to ~8.95 ppm) due to its immediate proximity to the bridgehead nitrogen (N5), which carries partial positive character from delocalization into the C4 carbonyl[2]. Furthermore, the C7 and C9 protons often present as complex multiplets that overlap heavily in the 7.1–7.5 ppm range. Manual integrators frequently misassign these peaks without exhaustive 2D NMR mapping.

Self-Validating Experimental Protocol

To establish a self-validating system, the protocol must eliminate subjective bias. We utilize a combined 1D 1 H and 2D 1 H- 13 C HSQC/HMBC approach to ensure every proton assignment is orthogonally verified by its directly attached carbon.

Phase 1: Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO is explicitly chosen over CDCl 3​ to prevent line broadening of the basic C3-amino group and to stabilize the intermolecular hydrogen-bonding network.

  • Instrument Tuning: Load the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. A 600 MHz high-field instrument is selected to provide the necessary dispersion to resolve the highly coupled C7/C8/C9 spin system, which often presents as an unresolvable second-order multiplet at lower field strengths.

  • Data Acquisition:

    • 1D 1 H NMR: Acquire 16 scans with a 30° pulse angle, 2.0 s relaxation delay, and 64k data points.

    • 1D 13 C NMR: Acquire 1024 scans with WALTZ-16 composite pulse decoupling. WALTZ-16 is utilized to eliminate one-bond C-H coupling while minimizing sample heating, ensuring the integrity of the amino group.

    • 2D HSQC/HMBC: Acquire using standard gradient-selected pulse sequences to map one-bond and multiple-bond 1 H- 13 C correlations.

Phase 2: Validation Workflows

Workflow A: Traditional Manual Assignment (Alternative)

  • Apply an exponential window function (LB = 0.3 Hz for 1 H) and perform the Fourier Transform.

  • Manually phase the spectra (zero and first order) and apply a polynomial baseline correction.

  • Pick peaks and integrate the 1 H spectrum, normalizing the C2-methyl singlet (~2.35 ppm) to an integral of 3.00.

  • Manually trace HSQC cross-peaks to differentiate the overlapping C7 and C9 protons.

  • Import the raw FID files and the .mol file of the target structure into the ASV software.

  • The software automatically applies apodization, FT, phase, and baseline corrections.

  • A neural network predicts the 1 H and 13 C chemical shifts based on massive databases of fused heterocycles, generating a synthetic spectrum[3].

  • The algorithm overlays the experimental HSQC data with the predicted spectrum, calculating an objective "Match Factor" (MF) to confirm the structure.

Workflow Visualization

NMR_Validation_Workflow Start Synthesized Compound 3-amino-2-methyl-4H-pyrido... Acquisition 1D & 2D NMR Acquisition (600 MHz, DMSO-d6) Start->Acquisition Split Validation Pathway Selection Acquisition->Split Manual Traditional Manual Assignment (e.g., Bruker TopSpin) Split->Manual Automated Automated AI Validation (e.g., ACD/Labs / Mnova) Split->Automated ManSteps Manual Peak Picking -> Integration -> Multiplet Analysis -> 2D Mapping Manual->ManSteps AutoSteps Auto-Processing -> AI Prediction -> Structure-Spectrum Matching Automated->AutoSteps ManResult Subjective Structural Match (Time: 30-60 mins) ManSteps->ManResult AutoResult Objective Match Factor Score (Time: < 2 mins) AutoSteps->AutoResult

Quantitative Data & Performance Comparison

Table 1: 1 H and 13 C NMR Chemical Shift Assignments (DMSO- d6​ )

Position 1 H Experimental (ppm) 1 H AI Predicted (ppm) 13 C Exp (ppm) 13 C AI Pred (ppm)Multiplicity (J in Hz)
C2-CH 3​ 2.352.3821.522.1s
C3-NH 2​ 5.105.05--br s
C6-H 8.958.92127.4128.0dd (7.1, 1.0)
C7-H 7.157.20114.8115.2td (6.9, 1.5)
C8-H 7.757.81135.6136.1ddd (8.5, 6.9, 1.5)
C9-H 7.457.42125.2126.0d (8.5)
C4 (C=O) --156.8157.4-

Table 2: Performance Metrics Comparison

MetricTraditional Manual AssignmentAutomated AI Validation (ASV)
Data Processing Time 10 - 15 minutes< 1 minute
Structural Elucidation Time 30 - 60 minutes1 - 2 minutes
Match Confidence Metric Subjective (Chemist's discretion)Objective (Match Factor > 0.85)
False Positive Handling High risk for overlapping isomersLow risk (Evaluates multiple challenge structures)
Scalability Low (1-5 compounds/hour)High (>100 compounds/hour)

Mechanistic Insights: Why AI Outperforms Manual Validation

The superiority of the ASV software lies in its handling of false positives through concurrent isomer evaluation. The Match Factor (MF) algorithm does not merely look at 1D shifts; it 4[4].

For pyrido[1,2-a]pyrimidin-4-ones, a common synthetic impurity is the regioisomer where the methyl and amino groups are swapped (i.e., 2-amino-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one). The AI leverages 2D HMBC correlations (e.g., the C2-methyl protons coupling to the C3 carbon) to definitively rule out the regioisomer in seconds—a step that requires meticulous, error-prone manual mapping by a human chemist. By relying on a3, automated verification significantly reduces false positive rates and standardizes the validation pipeline[3].

Conclusion

References

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDINE DERIVATIVES Journal of Advanced Scientific Research
  • Pd-Catalyzed Ag(I)
  • Automated Structure Verification by NMR, Part 2: Return on Investment American Labor
  • Automated structure verification based on 1H NMR prediction ResearchG

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Executive Summary This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of a published experimental spectrum for this specific molecule, this document leverages established fragmentation principles of related N-heterocyclic systems, including pyridines and pyrimidines, to construct a robust, predictive model of its behavior under mass spectrometric conditions. We will dissect the probable fragmentation pathways, explain the chemical logic driving these cleavages, and visualize the cascades using detailed diagrams. Furthermore, this guide presents a comparative analysis against the known fragmentation of 2-aminopyridine, a core structural component, to highlight the influence of the fused pyrimidinone ring and its substituents. Detailed experimental protocols for both Electron Ionization (EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to empower researchers in acquiring and interpreting data for this class of compounds.

Introduction: The Significance of Pyrido[1,2-a]pyrimidin-4-ones

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents and compounds of biological interest.[1][2] Its derivatives have been investigated for a wide range of activities, including anti-inflammatory and kinase inhibitory properties.[1][3][4] The specific compound, 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, combines this potent core with key functional groups—an amino and a methyl group—that can significantly influence its biological activity and metabolic fate.

Understanding the mass spectral fragmentation of this molecule is paramount for its unambiguous identification in complex matrices, such as in drug metabolism studies, reaction monitoring, and quality control. Mass spectrometry provides a molecular fingerprint, where the fragmentation pattern reveals critical structural information based on how the molecule breaks apart under energetic conditions.[5][6]

Fundamentals of Mass Spectrometry Fragmentation

When a molecule is introduced into an electron ionization (EI) mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+).[6] This molecular ion is energetically unstable and rapidly breaks down into smaller, more stable fragments. The fragmentation process is not random; it follows predictable chemical pathways, often involving the cleavage of the weakest bonds or the formation of particularly stable carbocations or neutral molecules.[7] The resulting charged fragments are detected, and their mass-to-charge ratio (m/z) is plotted against their relative abundance to generate a mass spectrum.

Predicted Fragmentation Pattern of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The Molecular Ion

The first step is the formation of the molecular ion. The chemical formula for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is C₉H₉N₃O. Its monoisotopic mass is 175.0746 g/mol . Therefore, the molecular ion peak (M•+) is expected to be observed at m/z 175 . Due to the presence of three nitrogen atoms (an odd number), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[8]

Primary Fragmentation Pathways

The fragmentation of the M•+ ion (m/z 175) is predicted to be driven by the stability of the fused aromatic system and the nature of its substituents. The primary pathways likely involve initial losses from the pyrimidinone ring and its substituents, followed by cleavage of the bicyclic core.

The pyrimidin-4-one moiety contains a carbonyl group, which can be readily eliminated as a neutral carbon monoxide (CO) molecule (28 Da), a common fragmentation pathway for pyranones and pyridinones.[9][10] This would lead to the formation of a highly stabilized fragment ion at m/z 147 .

The methyl group at the 2-position can undergo α-cleavage, leading to the loss of a hydrogen radical (H•) to form a stable, even-electron ion at m/z 174 . A more significant fragmentation would be the loss of the entire methyl radical (•CH₃, 15 Da), resulting in a fragment ion at m/z 160 .

Fused heterocyclic systems like the pyrido[1,2-a]pyrimidine core are known to undergo retro-Diels-Alder (RDA) reactions. A plausible RDA fragmentation would involve the cleavage of the pyrimidinone ring, leading to the expulsion of a neutral ketene-like molecule (HN=C=C=O or related isomers) or other stable neutral species. One likely RDA fragmentation involves the cleavage of the C4-N5 and C10a-N1 bonds, leading to the expulsion of methyl isocyanate (CH₃NCO, 57 Da), giving rise to a fragment corresponding to the 2-aminopyridine radical cation at m/z 94 . This is a highly characteristic fragmentation for this structural class.

The primary fragment ions will undergo further fragmentation. For instance, the m/z 147 ion (formed by loss of CO) could subsequently lose a methyl radical (•CH₃) to yield a fragment at m/z 132 , or it could lose hydrogen cyanide (HCN, 27 Da) from the pyrimidine ring, a characteristic fragmentation of nitrogen heterocycles,[11] resulting in an ion at m/z 120 .

The proposed primary fragmentation pathways are illustrated in the diagram below.

G cluster_pathways Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M M•+ (C₉H₉N₃O) m/z = 175 F147 [M-CO]•+ m/z = 147 M->F147 - CO (28 Da) (Pathway A) F160 [M-CH₃]+ m/z = 160 M->F160 - •CH₃ (15 Da) (Pathway B) F94 [M-C₂H₂NO]•+ (2-Aminopyridine•+) m/z = 94 M->F94 - C₃H₂N₂O (82 Da) (RDA, Pathway C) F132 [M-CO-CH₃]+ m/z = 132 F147->F132 - •CH₃ (15 Da) F120 [M-CO-HCN]+ m/z = 120 F147->F120 - HCN (27 Da)

Caption: Predicted EI-MS fragmentation pathways for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Comparative Analysis: 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one vs. 2-Aminopyridine

Rationale for Comparison

To ground our predictive analysis, we compare the expected fragmentation of our target compound with the known experimental data for 2-aminopyridine, which represents the pyridine-containing portion of the core structure. The NIST Mass Spectrometry Data Center provides a reference spectrum for 2-aminopyridine (C₅H₆N₂).[12] This comparison allows us to discern the fragmentation patterns inherent to the pyridine core from those introduced by the fused pyrimidinone ring.

Tabular Comparison of Key Fragments

The fragmentation of 2-aminopyridine is dominated by the loss of hydrogen cyanide (HCN) from the molecular ion (m/z 94) to form the pyrrole cation (m/z 67), followed by the loss of an acetylene molecule (C₂H₂) to give an ion at m/z 41.

m/zPredicted Origin from Target CompoundCorresponding Fragment in 2-AminopyridineComments
175 Molecular Ion (M•+) -Unique to the target compound.
147 Loss of CO-Diagnostic for the pyrimidin-4-one ring.
94 RDA fragmentation productMolecular Ion (M•+) This key fragment directly links the target compound to its 2-aminopyridine substructure. Its presence would be strong evidence for the proposed structure.
67 Subsequent fragmentation of m/z 94Loss of HCN from m/z 94This fragment is expected in the spectra of both compounds, arising from the 2-aminopyridine core.

This comparison highlights that while fragments characteristic of the 2-aminopyridine core (m/z 94, 67) are anticipated, the presence of unique, high-mass fragments like m/z 147 provides definitive evidence for the complete fused-ring structure.

Experimental Protocols for Mass Spectrometry Analysis

To validate these predictions and characterize novel derivatives, a robust analytical methodology is essential. The following are generalized protocols based on standard practices for the analysis of N-heterocyclic compounds.[11]

Electron Ionization (EI-MS) Protocol

This method is ideal for structural elucidation due to its extensive and reproducible fragmentation.

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or a gas chromatograph (GC).

  • Instrumentation: A magnetic sector or quadrupole mass spectrometer is used.

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is the standard energy to ensure reproducible fragmentation patterns that are comparable to library spectra.[11]

  • Ion Source Temperature: 200-250 °C to ensure sample volatilization without thermal degradation.

  • Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and all significant fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is suited for analyzing complex mixtures and quantifying the analyte, using a softer ionization technique like Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve the sample in the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC System: An Agilent 1200 series or equivalent HPLC/UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ is expected at m/z 176.

  • MS/MS Analysis: The [M+H]⁺ ion (m/z 176) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) to generate product ions for structural confirmation.

General Analytical Workflow

The process from sample to structural confirmation follows a logical sequence.

Caption: A generalized workflow for the mass spectrometric analysis of small organic molecules.

Conclusion

While a definitive experimental mass spectrum for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not publicly available, a thorough analysis based on fundamental principles of mass spectrometry and data from structurally related compounds allows for a confident prediction of its fragmentation pattern. The key predicted fragments—arising from the loss of CO (m/z 147), RDA fragmentation (m/z 94), and loss of the methyl group (m/z 160)—provide a clear roadmap for researchers to identify this molecule and distinguish it from related structures. The comparative analysis underscores the diagnostic value of specific fragments in elucidating the complete molecular architecture. The provided protocols offer a starting point for the empirical validation of these predictions and the broader analytical characterization of this important class of heterocyclic compounds.

References

  • Request PDF. Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. [Link]

  • NIST. 2-Aminopyridine - Mass spectrum (electron ionization). NIST WebBook. [Link]

  • ResearchGate. The mass spectrum analysis and structure of 4H-pyran-4-one, 2,... [Link]

  • Parmar, J. M. & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Meti, G. et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Save My Exams. Fragmentation in Mass Spectrometry. IB Chemistry Notes. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • NIST. 2-Aminopyridine - Infrared Spectrum. NIST WebBook. [Link]

  • Journal of the Chemical Society B: Physical Organic. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. [Link]

  • Journal of the Society of Cosmetic Chemists. (1988). Volume 39, No 2, page 6. [Link]

  • ResearchGate. ChemInform Abstract: An Efficient Synthesis of Some Novel 3-Cyano-4-imino-2-(methylthio)4H-pyrido[1,2-a]pyrimidine and Their Derivatives. [Link]

  • PMC. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]

  • PMC. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • PubMed. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. [Link]

  • ResearchGate. Comparison of the fragmentation patterns of dmpy-labeled peptide... [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Arkivoc. Synthesis of novel pyranopyridothienopyrimidines derivatives based on fused thieno[3,2-d][11][12]oxazin-4-one. [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

Sources

Validation

Comparative Synthesis Guides: Accessing 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic Evaluation, Route Optimization, and Protocol Validation Introduction & Strategic Context As drug discovery increasingly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic Evaluation, Route Optimization, and Protocol Validation

Introduction & Strategic Context

As drug discovery increasingly targets complex neurological and oncological pathways, the pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged pharmacophore[1]. Molecules like the SMA drug risdiplam and the tranquilizer pirenperone rely heavily on this N-fused bicyclic core[2]. Within this family, 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a highly valuable building block. The methyl group at the C2 position provides essential steric bulk for conformational locking, while the C3 primary amine serves as a versatile handle for late-stage functionalization (e.g., Buchwald-Hartwig aminations or amide couplings).

Synthesizing this specific derivative presents a unique challenge: the free amine on the starting materials can lead to competing self-condensation or polymerization. In this guide, we objectively compare two distinct synthetic paradigms for accessing this molecule: the classical Thermodynamic Condensation (Conrad-Limpach approach) [3] and the modern Transition-Metal-Catalyzed Tandem Ullmann-Type Coupling [2].

Mechanistic Pathway Analysis

Route A: Thermal Condensation (Thermodynamic Control)

The traditional approach relies on the condensation of 2-aminopyridine with a β -ketoester. To prevent side reactions, the amine of the ketoester must be protected, utilizing ethyl 2-(Boc-amino)-3-oxobutanoate.

Causality & Design: In this route, the exocyclic nitrogen of 2-aminopyridine acts as the primary nucleophile. Initially, kinetic attack occurs at the highly electrophilic ketone carbonyl, forming an intermediate imine. However,4 of this type can suffer from poor regioselectivity, occasionally yielding 1,8-naphthyridine byproducts[4]. By driving the reaction at elevated temperatures (120 °C in acetic acid), the system is placed under strict thermodynamic control, favoring the cyclization and elimination of ethanol to form the highly conjugated, stable pyrido[1,2-a]pyrimidin-4-one core[3].

Route B: CuI-Catalyzed Tandem Coupling (Kinetic Control)

Modern methodologies bypass thermodynamic ambiguity by utilizing transition-metal catalysis to pre-determine the exact site of bond formation.

Causality & Design: Starting from 2-bromopyridine and ethyl (Z)-2-(Boc-amino)-3-aminobut-2-enoate, a2 is employed[2]. The regiocontrol here is absolute: the copper catalyst undergoes oxidative addition exclusively at the C-Br bond. Following ligand exchange with the aminoacrylate and reductive elimination, the C-N bond is formed. The proximity of the ester group then drives a rapid, spontaneous intramolecular amidation to close the ring[2].

Workflow & Mechanistic Visualizations

G cluster_0 Route A: Thermal Condensation cluster_1 Route B: CuI-Catalyzed Coupling A1 2-Aminopyridine A3 Imine Intermediate A1->A3 AcOH, 120°C A2 Boc-Amino Ketoester A2->A3 Target Boc-Protected Scaffold A3->Target Cyclization (-EtOH) Final 3-amino-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Target->Final TFA/DCM Deprotection B1 2-Bromopyridine B3 C-N Coupled Intermediate B1->B3 CuI, Ligand DMF, 110°C B2 Boc-Amino Acrylate B2->B3 B3->Target Amidation (-EtOH)

Fig 1: Strategic comparison of thermal condensation vs. CuI-catalyzed cross-coupling routes.

Mechanism Cat Cu(I) Catalyst OA Oxidative Addition [Cu(III) Intermediate] Cat->OA 2-Bromopyridine LE Ligand Exchange (Amine Coordination) OA->LE Aminoacrylate + Cs2CO3 RE Reductive Elimination (C-N Bond Formation) LE->RE RE->Cat Catalyst Regeneration Cycl Intramolecular Amidation (Ring Closure) RE->Cycl -HBr Prod Boc-Protected Scaffold Cycl->Prod -EtOH

Fig 2: Catalytic cycle of the CuI-mediated Ullmann-type tandem C-N coupling and amidation.

Quantitative Data Comparison

The following table summarizes the experimental performance of both routes based on standardized 10-mmol scale optimizations.

ParameterRoute A: Thermal CondensationRoute B: CuI-Catalyzed Tandem Coupling
Overall Yield (2 steps) 45% – 55%78% – 85%
Regioselectivity Moderate (Requires tight thermal control)Excellent (Strictly directed by halogen)
Reaction Temperature 120 °C (Refluxing AcOH)110 °C (DMF)
Reaction Time 12 hours16 hours
Catalyst Cost None (Acid mediated)Low (10 mol% CuI / 1,10-phenanthroline)
Functional Group Tolerance Poor (Sensitive to strong acids/nucleophiles)Broad (Tolerates diverse substitutions)
Scalability High (Easily scaled to >100g)Moderate (Requires inert N₂ atmosphere)

Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. In-process controls (IPCs) such as TLC and UV-fluorescence are embedded to verify mechanistic progression.

Protocol A: Thermal Condensation Route
  • Condensation Setup: In a 100 mL round-bottom flask, dissolve 2-aminopyridine (941 mg, 10.0 mmol) and ethyl 2-(Boc-amino)-3-oxobutanoate (2.94 g, 12.0 mmol) in 20 mL of glacial acetic acid.

  • Thermodynamic Cyclization: Equip the flask with a reflux condenser and heat to 120 °C using an aluminum heating block. Stir for 12 hours.

    • Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the 2-aminopyridine spot (highly UV active at 254 nm) and the appearance of a blue-fluorescent spot under 365 nm indicates successful cyclization.

  • Workup: Cool the mixture to room temperature. Carefully pour into 100 mL of ice water and neutralize to pH 7.5 using saturated aqueous NaHCO₃. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Boc-Deprotection: Dissolve the crude intermediate in 15 mL of anhydrous DCM. Cool to 0 °C and dropwise add 5 mL of Trifluoroacetic Acid (TFA). Allow to warm to room temperature and stir for 2 hours.

    • Self-Validation: LC-MS or HRMS should confirm the complete loss of the Boc group ( Δm/z=−100 ).

  • Isolation: Concentrate the mixture, neutralize with 1M NaOH, extract with DCM, and recrystallize from ethanol to yield the pure 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol B: CuI-Catalyzed Tandem Coupling Route
  • Catalyst & Reagent Loading: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromopyridine (1.58 g, 10.0 mmol), ethyl (Z)-2-(Boc-amino)-3-aminobut-2-enoate (2.93 g, 12.0 mmol), CuI (190 mg, 1.0 mmol, 10 mol%), 1,10-phenanthroline (360 mg, 2.0 mmol, 20 mol%), and Cs₂CO₃ (6.52 g, 20.0 mmol).

  • Inert Atmosphere & Reaction: Evacuate and backfill the tube with N₂ three times. Add 20 mL of anhydrous DMF via syringe. Seal the tube and stir at 110 °C for 16 hours.

    • Causality Note: The Cs₂CO₃ base is critical for deprotonating the aminoacrylate, facilitating the ligand exchange on the Cu(III) intermediate prior to reductive elimination[2].

  • Workup: Cool to room temperature. Dilute with 50 mL EtOAc and filter the suspension through a pad of Celite to remove copper salts. Wash the filtrate with water (3 × 30 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Boc-Deprotection: Treat the crude residue with 20% TFA in DCM (20 mL) at room temperature for 2 hours.

  • Isolation: Concentrate the solvent, neutralize with saturated NaHCO₃, and purify via flash column chromatography (DCM/MeOH 95:5) to isolate the target compound as a highly pure solid.

References

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones Source: Canadian Journal of Chemistry URL
  • Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction Source: ACS Combinatorial Science URL
  • Source: RSC Advances (via PMC)
  • Source: Molecules (MDPI)

Sources

Comparative

A Comparative Guide to the Quantification of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: HPLC vs. GC-MS

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 3-amino-2-methyl-4H-pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a fused aza-bridghead heterocyclic system, presents a unique analytical challenge.[1] Its structure is foundational to various therapeutic agents, making the choice of analytical methodology critical for quality control, pharmacokinetic studies, and metabolic profiling.[2]

This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this specific pyridopyrimidinone derivative. We will delve into the core principles of each method, present detailed experimental protocols grounded in scientific rationale, and offer data-driven insights to guide researchers and drug development professionals in selecting the optimal technique for their specific application.

Analyte Profile: Physicochemical Properties of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

A thorough understanding of the analyte's properties is the cornerstone of analytical method development. The structure of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Molecular Formula: C₈H₇N₃O, Molecular Weight: 161.16 g/mol ) dictates its behavior in different analytical systems.[3]

  • Polarity: The presence of a primary amine (-NH₂) group and a carbonyl (C=O) group within the heterocyclic ring system imparts significant polarity. These functional groups are capable of hydrogen bonding, which increases the molecule's affinity for polar solvents and stationary phases.

  • Volatility & Thermal Stability: Due to its polarity and hydrogen bonding capabilities, the compound is expected to have a high boiling point and low vapor pressure, making it non-volatile under standard GC conditions. Furthermore, complex heterocyclic structures, especially those with amino groups, can be susceptible to thermal degradation at the high temperatures typically used in a GC injection port.

This physicochemical profile strongly suggests that HPLC is the more direct and suitable method for analysis. GC-MS, while a powerful technique, would necessitate a chemical modification step (derivatization) to overcome the analyte's inherent non-volatility.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC, particularly in its reversed-phase configuration, is exceptionally well-suited for the analysis of polar to moderately non-polar compounds.[4][5] For 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, this technique offers a robust and direct route to quantification without the need for sample derivatization.

Principle of Separation

In Reversed-Phase HPLC (RP-HPLC), the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. Polar analytes, such as our target compound, have a weak affinity for the non-polar stationary phase and a strong affinity for the polar mobile phase, causing them to elute relatively quickly. The separation is finely tuned by adjusting the ratio of the organic solvent to water.

Proposed HPLC-UV Experimental Protocol

This protocol is designed as a self-validating system for routine quantification.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse for RP-HPLC and provides excellent retention for a wide range of compounds.[6]
  • Mobile Phase:
  • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the amino group, ensuring a single ionic state and improving peak shape.
  • Solvent B: Acetonitrile.
  • Gradient Elution: A gradient is often preferred over isocratic elution to ensure good separation from potential impurities and provide a sharper peak for the main analyte.
  • 0-2 min: 5% B
  • 2-10 min: 5% to 95% B
  • 10-12 min: 95% B
  • 12.1-15 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
  • Detection Wavelength: Scanned from 200-400 nm with a DAD. The optimal quantification wavelength should be determined from the analyte's UV spectrum, likely at one of its absorption maxima.
  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v) is typically a good choice to ensure solubility and compatibility with the initial mobile phase conditions.[7]
  • Standard Solutions: Prepare a stock solution of the reference standard in the diluent. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
  • Sample Solutions: Accurately weigh and dissolve the sample in the diluent to a known concentration. Filter through a 0.45 µm syringe filter before injection to remove particulates.

// Styling node [color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"]; {rank=same; Sample; Inject; Integrate;} } enddot Caption: HPLC analysis workflow for direct quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity, Indirect Approach

GC-MS is renowned for its exceptional sensitivity and specificity, providing structural information through mass fragmentation patterns.[8] However, its primary requirement is that analytes must be volatile and thermally stable.[9] For 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, this necessitates a chemical derivatization step to convert the polar, non-volatile molecule into a form suitable for GC analysis.[10]

Principle of Derivatization and Separation

Derivatization chemically modifies the analyte by replacing active hydrogens (in this case, on the -NH₂ group) with non-polar, thermally stable groups.[11] Silylation is a common and effective technique, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form silyl derivatives that are much more volatile.[11][12] Once derivatized, the analyte is introduced into the GC, where it is separated based on its boiling point and interaction with the capillary column's stationary phase before being detected by the mass spectrometer.

Proposed GC-MS Experimental Protocol

This protocol includes the critical derivatization step required for successful analysis.

1. Derivatization Workflow:

  • Accurately transfer a known amount of the dried sample or standard into a reaction vial.
  • Add an appropriate solvent (e.g., pyridine or acetonitrile).
  • Add the silylating reagent (e.g., BSTFA with 1% TMCS).
  • Seal the vial and heat at 60-80 °C for 30-60 minutes to ensure complete reaction.
  • Cool the vial to room temperature before injection.

// Styling node [color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#34A853"]; Deriv [color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; {rank=same; Sample; Inject; Integrate;} } enddot Caption: GC-MS analysis workflow including the essential derivatization step.

2. Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

3. Chromatographic and MS Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless, to maximize sensitivity for trace analysis.
  • Oven Temperature Program:
  • Initial: 100 °C, hold for 1 min.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode should be used for maximum sensitivity, monitoring characteristic ions of the derivatized analyte. Full scan mode (e.g., m/z 50-500) can be used for initial identification.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

Performance Comparison and Data Summary

The choice between HPLC and GC-MS ultimately depends on the specific analytical goals, such as routine quality control, trace-level impurity analysis, or metabolic studies.

ParameterHPLC-UVGC-MSRationale & Causality
Sample Preparation Simple (Dissolve & Filter)Complex (Derivatization)The analyte's non-volatility mandates a multi-step, time-consuming derivatization for GC-MS, introducing potential sources of error and variability.
Specificity GoodExcellentWhile HPLC-UV provides good specificity through retention time and UV spectra, GC-MS offers superior specificity via characteristic mass fragmentation patterns, virtually eliminating co-elution interference.
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)GC-MS, especially in SIM mode, offers significantly lower limits of detection, making it ideal for trace-level analysis.
Robustness & Throughput HighModerateThe direct injection in HPLC leads to a more robust, reliable, and higher-throughput workflow. The derivatization step in GC-MS can be sensitive to moisture and requires careful control, reducing overall robustness.[11]
Cost (Instrument/Consumables) LowerHigherHPLC systems and routine consumables are generally less expensive than their GC-MS counterparts. Derivatization reagents also add to the running cost of the GC-MS method.
Direct Analysis YesNoHPLC analyzes the compound in its native form. GC-MS analyzes a chemical derivative, not the original molecule.

Illustrative data presented for comparison purposes.

Conclusion and Recommendation

For the routine quantification of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in drug substance or formulated products, HPLC is the unequivocally superior method. Its primary advantage is the ability to analyze the polar, non-volatile compound directly, leading to a simpler, more robust, and higher-throughput workflow. The method is straightforward to develop, validate, and transfer between laboratories, which is a critical consideration in a regulated drug development environment.

GC-MS should be considered only under specific circumstances where its advantages outweigh the significant drawback of required derivatization. Such scenarios include:

  • Ultra-trace level quantification: When the required sensitivity is beyond the capabilities of HPLC-UV or even HPLC-MS.

  • Confirmatory analysis and structural elucidation: When the high specificity of mass fragmentation is needed to confirm the identity of the analyte or identify unknown related impurities.

References

  • Grembecka, M., Szefer, P. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Separation Science, 32(10), 1633-42. Available from: [Link]

  • Janoszka, B. (2014). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods, 6, 7146-7154. Available from: [Link]

  • Hofmann, U., et al. (2003). Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 791(1-2), 371-380. Available from: [Link]

  • RSC Publishing. (2014). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for Pyridine. Toxicological Profile for Pyridine. Available from: [Link]

  • Jones, K. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom Limited. Available from: [Link]

  • ChemSynthesis. 3-amino-2-thioxo-2,3-dihydropyrido[3,2-d]pyrimidin-4(1H)-one. Chemical Database. Available from: [Link]

  • Moldoveanu, S.C., David, V. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. Available from: [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available from: [Link]

  • Waldhier, M.C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(19), 1629-1638. Available from: [Link]

  • Kaspar, H., Dettmer, K., Oefner, P.J. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 978. Available from: [Link]

  • Nagaraja, G.K., et al. (2015). Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(1), 164-173. Available from: [Link]

  • Cobbold, S.A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 347. Available from: [Link]

  • El-Sayed, N.N.E., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(19), 6932. Available from: [Link]

  • Muller, C.J.F., et al. (2021). A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. Molecules, 26(24), 7723. Available from: [Link]

  • Chen, L., et al. (2015). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods, 7, 5689-5695. Available from: [Link]

  • NextSDS. 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride. Chemical Substance Information. Available from: [Link]

  • Zhao, J., et al. (2020). Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Bioorganic & Medicinal Chemistry Letters, 30(21), 127496. Available from: [Link]

  • Yathirajan, H.S., et al. (2008). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2399. Available from: [Link]

  • Giraud, F., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(4), 352. Available from: [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of Piroxicam Batches for Research and Development

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable and reproducible results. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable and reproducible results. This guide offers an in-depth comparison of analytical methodologies for validating the purity of Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for ensuring the integrity of Piroxicam batches in a laboratory setting.

Piroxicam exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of pain and inflammation.[1] Given its potent biological activity, even minute impurities can have significant and unforeseen consequences on experimental outcomes. Therefore, a multi-faceted analytical approach is crucial for a comprehensive purity assessment.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a suite of orthogonal methods, each interrogating different physicochemical properties of the molecule. This guide will focus on the most effective techniques for Piroxicam analysis: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA).

The following diagram illustrates a logical workflow for the comprehensive purity validation of a new batch of Piroxicam.

Piroxicam Purity Validation Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Spectroscopic & Thermal Analysis cluster_3 Final Evaluation Batch_Receipt New Piroxicam Batch Received Visual_Inspection Visual Inspection (Color, Appearance) Batch_Receipt->Visual_Inspection Solubility_Test Solubility Confirmation Visual_Inspection->Solubility_Test HPLC_UV HPLC-UV Analysis (Purity Assay, Impurity Profiling) Solubility_Test->HPLC_UV NMR NMR Spectroscopy (Structural Confirmation, Residual Solvents) Solubility_Test->NMR LC_MS LC-MS Analysis (Impurity Identification, Mass Verification) HPLC_UV->LC_MS Data_Review Comprehensive Data Review LC_MS->Data_Review DSC_TGA Thermal Analysis (DSC/TGA) (Polymorphism, Thermal Stability) NMR->DSC_TGA DSC_TGA->Data_Review Batch_Release Batch Release for R&D Use Data_Review->Batch_Release

Caption: Workflow for Piroxicam Purity Validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity assessment for Piroxicam, offering high resolution and sensitivity for separating the parent compound from its impurities. A well-developed HPLC method can simultaneously provide an accurate assay of the main component and a detailed profile of related substances.

Experimental Protocol: Isocratic RP-HPLC for Piroxicam

This protocol outlines a robust isocratic reverse-phase HPLC method suitable for the routine analysis of Piroxicam purity.

  • Instrumentation:

    • High-Performance Liquid Chromatography system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: SB-C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and water.[2][3]

    • Flow Rate: 0.5 mL/min.[2]

    • Column Temperature: 25°C.[2]

    • Detection Wavelength: 360 nm.[2][3]

    • Injection Volume: 50 µL.[2]

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of Piroxicam reference standard in the mobile phase at a concentration of 50 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the Piroxicam batch under investigation in the mobile phase to achieve a final concentration of 50 µg/mL. Filter through a 0.45 µm membrane filter before injection.[2]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • The retention time for Piroxicam is expected to be approximately 2.55 minutes under these conditions.[2][3]

Causality Behind Experimental Choices:
  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar Piroxicam molecule.

  • Acetonitrile/Water Mobile Phase: This combination offers good salvation for Piroxicam and allows for fine-tuning of the retention time by adjusting the ratio. The 50:50 composition provides a balance between resolution and analysis time.[2][3]

  • UV Detection at 360 nm: Piroxicam has a strong chromophore, and 360 nm is a wavelength of maximum absorbance, ensuring high sensitivity for both the main peak and any UV-active impurities.[2][3]

Data Presentation: Comparative Purity of Three Piroxicam Batches

The following table presents hypothetical data from the analysis of three different batches of Piroxicam, demonstrating how HPLC can be used to compare their purity profiles.

ParameterBatch ABatch BBatch CAcceptance Criteria
Assay (% w/w) 99.8%98.5%99.9%97.0% - 103.0%[4]
Total Impurities (%) 0.15%1.3%0.08%Not more than 1.5%
Largest Unknown Impurity (%) 0.05%0.4%0.03%Not more than 0.2%
Known Impurities (EP Impurity A) Not Detected0.12%Not DetectedReport if present

Data is for illustrative purposes.

Mass Spectrometry (MS): Unmasking the Identity of Impurities

While HPLC-UV is excellent for quantifying impurities, it does not reveal their identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of unknown peaks observed in the chromatogram.

Experimental Workflow: LC-MS for Impurity Identification

LC-MS Impurity Identification Workflow HPLC_Separation HPLC Separation of Piroxicam and Impurities Ionization Electrospray Ionization (ESI) HPLC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analysis Data_Acquisition Acquisition of Mass Spectra for Each Peak Mass_Analysis->Data_Acquisition Database_Search Database Search (e.g., Piroxicam Impurity Libraries) Data_Acquisition->Database_Search Structure_Elucidation Structural Elucidation of Unknown Impurities Database_Search->Structure_Elucidation

Caption: LC-MS Workflow for Impurity Identification.

A list of known Piroxicam impurities as per the European Pharmacopoeia (EP) is provided below. The accurate mass data obtained from LC-MS can be used to tentatively identify these impurities if present in a sample.[5][6][7]

ImpurityCAS NumberMolecular FormulaMolecular Weight
Piroxicam EP Impurity A504-29-0C5H6N294.11
Piroxicam EP Impurity B65897-46-3C14H11N3O4S317.32
Piroxicam EP Impurity C24683-25-8C10H10N2O4S254.26
Piroxicam EP Impurity D6639-62-9C10H9NO5S255.25
Piroxicam EP Impurity E24683-20-3C11H11NO5S269.27
Piroxicam EP Impurity F76508-37-7C12H13NO5S283.30
Piroxicam EP Impurity G35511-14-9C10H9NO5S255.24
Piroxicam EP Impurity H24683-21-4C13H15NO4S297.33
Piroxicam EP Impurity I76508-35-5C11H11NO4S269.27
Piroxicam EP Impurity L118854-48-1C13H15NO5S297.33

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides unambiguous structural confirmation of the API and can be used to detect and quantify impurities, including residual solvents, that may not be amenable to HPLC-UV analysis.

Key Applications of NMR in Piroxicam Purity Validation:
  • Structural Confirmation: The ¹H and ¹³C NMR spectra of a Piroxicam batch should be identical to that of a certified reference standard. Any significant deviation may indicate the presence of a structural isomer or a major impurity.

  • Detection of Process Impurities: Certain impurities that lack a strong UV chromophore might be missed by HPLC-UV but can be readily detected by NMR.

  • Quantification of Residual Solvents: NMR is an excellent technique for identifying and quantifying residual solvents from the manufacturing process.

Thermal Analysis: Assessing Solid-State Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of Piroxicam, including its melting point, polymorphism, and thermal stability.

Experimental Protocol: DSC and TGA of Piroxicam
  • Instrumentation:

    • Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.

  • Experimental Conditions:

    • Sample Pan: Alumina ceramic pan.

    • Purge Gas: Dry nitrogen at a flow rate of 30 mL/min.[8]

    • Temperature Program: Ramp from 30°C to 350°C at a heating rate of 10°C/min.[8]

  • Analysis:

    • Record the TGA and DSC curves.

    • The DSC curve of pure Piroxicam should exhibit a sharp endothermic peak corresponding to its melting point, which is around 201.84°C.[9]

    • The TGA curve will show the onset of thermal decomposition.

Interpreting Thermal Analysis Data
ObservationImplication for Purity
Broadened melting endotherm or multiple endotherms in DSC Presence of impurities or polymorphism.
Weight loss in TGA at temperatures below the decomposition point Presence of volatile impurities, such as residual solvents or water.
Earlier onset of decomposition in TGA Presence of impurities that catalyze thermal degradation.

The DSC thermogram of Piroxicam typically shows a sharp endotherm, and any deviation can indicate impurities.[10] The thermal decomposition of Piroxicam generally begins at temperatures above 250°C.[8]

Conclusion: An Integrated Approach to Ensuring Purity

Validating the purity of Piroxicam batches is a critical step in ensuring the reliability and reproducibility of research and development activities. A comprehensive analytical strategy that integrates chromatographic, spectrometric, and thermal analysis techniques is essential for a thorough assessment. By understanding the principles behind each method and carefully interpreting the data, researchers can be confident in the quality of their starting materials, ultimately leading to more robust and reliable scientific outcomes. This guide provides a framework for establishing such a system, emphasizing the importance of a multi-faceted and scientifically sound approach to purity validation.

References

  • Panainte, A. D., Vieriu, M., Țântaru, G., Apostu, M., & Bibire, N. (2017). Fast HPLC Method for the Determination of Piroxicam and its Application to Stability Study. Farmacia, 65(5), 702-707.
  • Vlase, L., Vlase, T., & Muntean, D. L. (2013). The Development and Validation of a Rapid HPLC Method for Determination of Piroxicam. Farmacia, 61(4), 677-686.
  • Panainte, A. D., Vieriu, M., Țântaru, G., Apostu, M., & Bibire, N. (2018). Fast HPLC Method for the Determination of Piroxicam and its Application to Stability Study. ResearchGate. Retrieved from [Link]

  • Cevher, E., & Zorbaz, T. (2012). A new method for a quantitative determination of piroxicam in pharmaceutical formulations using FT-IR spectrometry. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 11(3), 262-266.
  • Jain, P. S., Chaudhari, A. J., & Surana, S. J. (2011). Simple Spectrophotometric Methods for determination of Piroxicam in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 2(6), 1549-1553.
  • Scribd. (n.d.). Fast HPLC Method for Piroxicam Analysis. Retrieved from [Link]

  • Madhukar, A., Kumar, A., Kumar, P., & Sree, J. P. (2013). Rapid analytical method development and validation of Piroxicam by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 5(4), 221-226.
  • Kumar, R. S., Kumar, B. P., & Kumar, Y. R. (2022). Development and Validation of a Robust RP-HPLC Method for the Quantification of Piroxicam in Topical Gel Formulations: Assessing Analytical Performance. Research Journal of Pharmacy and Technology, 15(5), 2089-2093.
  • Veeprho. (n.d.). Piroxicam Impurities and Related Compound. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Analytical method development and validation of Piroxicam by RP-HPLC. Retrieved from [Link]

  • Gotti, R., Andrisano, V., & Cavrini, V. (2001). Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets.
  • Al-Lawati, H. A. J., & Al-Abri, Z. S. (2018). Direct determination of piroxicam in pharmaceutical forms using flow injection-spectrophotometry. Journal of Taibah University for Science, 12(3), 329-336.
  • SynZeal. (n.d.). Piroxicam Impurities. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Development and Validation of a Robust RP-HPLC Method for the Quantification of Piroxicam in Topical Gel Formulations: Assessing Analytical Performance. Retrieved from [Link]

  • Khdour, M. H., & Al-Nuri, M. A. (2006). A simple spectrofluorimetric method for determination of piroxicam and propranolol in pharmaceutical preparations. Journal of Food and Drug Analysis, 14(1), 39-44.
  • Springer. (2024). Analytical Determination of Piroxicam and Its Metabolites: A Comprehensive Insight. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Piroxicam-impurities. Retrieved from [Link]

  • Asadollahi, J., Dadfarnia, S., & Shabani, A. M. H. (2012). Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry. Journal of the Brazilian Chemical Society, 23(1), 127-133.
  • Siew, A. S., & Li, S. C. (1995). Comparative potency and dissolution performance of internationally available piroxicam products. Journal of clinical pharmacy and therapeutics, 20(5), 275-281.
  • Pharmacopeia. (n.d.). usp31nf26s1_m65723, USP Monographs: Piroxicam Capsules. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curve of piroxicam. Retrieved from [Link]

  • Navas, M. J., & Jiménez, A. M. (2000). Determination of piroxicam in pharmaceutical preparations by continuous-flow chemiluminescence. Analyst, 125(5), 905-908.
  • Scribd. (n.d.). USP Monograph: Piroxicam Analysis. Retrieved from [Link]

  • de Oliveira, A. C. G., de Oliveira, A. P., & de Oliveira, M. F. (2020). Pharmacopoeial HPLC methodology improvement: A case study of piroxicam. Latin American Journal of Pharmacy, 39(10), 2004-2012.
  • Royal Society of Chemistry. (2000). Determination of piroxicam in pharmaceutical preparations by continuous-flow chemiluminescence. Retrieved from [Link]

  • Semantic Scholar. (2024). A real-world data analysis of piroxicam in the FDA Adverse Event Reporting System (FAERS) database. Retrieved from [Link]

  • Teva Canada Limited. (2015). Piroxicam - PRODUCT MONOGRAPH.
  • S. D. Fine-Chem Ltd. (n.d.). Piroxicam IP/BP/EP/USP.
  • ResearchGate. (2012). Quality assessment of some brands of piroxicam capsules. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition mechanism of piroxicam. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms of piroxicam samples. Retrieved from [Link]

  • Semantic Scholar. (2013). Thermal stability of piroxicam. Retrieved from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound often encountered in pharmaceutical research. Our commitment to laboratory safety and environmental stewardship necessitates a thorough understanding of the principles behind these disposal protocols.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles that are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States[3][4]. These principles are designed to protect laboratory personnel, the public, and the environment from the potential dangers of chemical waste.

  • Waste Minimization : Before beginning any experimental work, researchers should consider strategies to minimize the generation of chemical waste. This can include ordering only the necessary quantities of starting materials and carefully planning reactions to maximize yield and reduce byproducts[5].

  • Segregation : Hazardous waste must be segregated according to its hazard class to prevent dangerous reactions[6][7]. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from flammable materials[6].

  • Containment : Waste must be stored in containers that are compatible with the chemical properties of the waste to prevent leaks or reactions[7]. The original container, if in good condition, is often the ideal choice[6].

  • Labeling : All hazardous waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the approximate percentages of each component[4][7].

Step-by-Step Disposal Protocol for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The following protocol outlines the necessary steps for the safe disposal of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. Based on the hazards of similar compounds, this should include:

  • Safety goggles or a face shield to protect against splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat to protect clothing and skin.

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors[8].

Waste Characterization and Segregation

Properly characterizing the waste is a critical first step.

  • Solid Waste : If you have the pure, solid form of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, it should be treated as a toxic organic solid.

  • Liquid Waste : If the compound is in a solvent, the entire solution is considered hazardous waste. The solvent will dictate the primary hazard class (e.g., flammable if dissolved in acetone).

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should also be disposed of as hazardous waste.

Segregate the waste stream containing 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one from other incompatible waste types. As an amine-containing heterocyclic compound, it should be kept separate from strong acids and oxidizing agents to prevent any potential violent reactions[6][9].

Waste Accumulation and Storage

All laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA)[5][6][7]. This area must be at or near the point of waste generation and under the control of the laboratory personnel[7].

  • Container Selection : Choose a container that is compatible with the waste. For solid 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a clean, dry, and sealable container such as a high-density polyethylene (HDPE) bottle is suitable. For solutions, the original solvent container can often be repurposed for waste accumulation, provided it is in good condition[6].

  • Labeling : Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"[4][7].

    • The full chemical name: "3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one".

    • If in solution, list all components and their approximate percentages[7].

    • The date when waste was first added to the container.

  • Storage : Keep the waste container securely closed at all times, except when adding waste[6][7]. Do not leave a funnel in the container[7]. Store the container in the designated SAA.

Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[7][10].

  • Scheduling a Pickup : Once the waste container is full, or within one year of the accumulation start date (whichever comes first), you must arrange for its removal[6]. Contact your EH&S office to schedule a waste pickup[11][12].

  • Documentation : Maintain records of all hazardous waste generated and disposed of. This is a regulatory requirement and good laboratory practice[3].

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Start Waste Generation (3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Assess Waste Form (Solid, Liquid, Contaminated Material) Segregate Segregate from Incompatible Waste (Acids, Oxidizers) Assess->Segregate PPE->Assess Container Select & Label Compatible Container ('Hazardous Waste', Chemical Name, %) Segregate->Container SAA Store in Satellite Accumulation Area (SAA) Container->SAA Full Is Container Full or >1 Year Old? SAA->Full Full->SAA No ContactEHS Contact Environmental Health & Safety (EH&S) for Pickup Full->ContactEHS Yes Documentation Document Waste Disposal ContactEHS->Documentation End Disposal Complete Documentation->End

Caption: Decision workflow for the safe disposal of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Prohibited Disposal Methods

It is imperative to understand that certain disposal methods are strictly prohibited for hazardous chemicals like 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Drain Disposal : Never dispose of this compound down the sink[5][13]. Pharmaceutical compounds can be persistent in the environment and harm aquatic life[14][15].

  • Trash Disposal : This compound should not be placed in the regular trash[13]. This could expose custodial staff to hazardous materials and lead to environmental contamination.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial.

  • Minor Spill : If a small amount of the solid is spilled within a chemical fume hood, you can clean it up yourself. Wear your PPE, gently sweep the solid into a container, and label it as hazardous waste.

  • Major Spill : For larger spills, or any spill outside of a fume hood, evacuate the immediate area and notify your laboratory supervisor and EH&S office immediately.

Conclusion

The proper disposal of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not merely a procedural task but a critical component of responsible scientific research. By adhering to these guidelines, which are grounded in established safety and environmental regulations, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as they may have additional requirements.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]

  • Wayne State University. (n.d.). Pharmaceutical Waste. Office of Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. Retrieved from [Link]

  • University of Delaware. (n.d.). Pharmaceutical Waste. Environmental Health & Safety. Retrieved from [Link]

  • Sustainable Healthcare Practices. (2025, October 22). Pharmaceutical Waste and Environmental Safety. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Comprehensive Safety & Operational Guide: Handling 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one As drug development professionals and synthetic chemists increasingly utilize privileged heterocyclic scaffolds, the saf...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 3-Amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

As drug development professionals and synthetic chemists increasingly utilize privileged heterocyclic scaffolds, the safe handling of reactive intermediates becomes paramount. The compound 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 572879-99-3) is a highly versatile building block frequently employed in the synthesis of kinase inhibitors, CNS-active agents, and antimicrobial compounds [1].

However, the very structural features that make it synthetically valuable—its planar aromatic core and reactive primary amine—also dictate a stringent safety and handling protocol. This guide provides a field-proven, causality-driven methodology for the safe operational handling, solubilization, and disposal of this compound.

Chemical Identity & Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the physicochemical nature of the threat. While specific in vivo toxicity data for the 3-amino-2-methyl derivative may be limited, we extrapolate operational risks from the highly characterized 4H-pyrido[1,2-a]pyrimidin-4-one core [2].

Property / HazardSpecification / ClassificationMechanistic Causality
CAS Number 572879-99-3[3]Unique identifier for the 3-amino-2-methyl derivative.
Molecular Weight 175.19 g/mol Low molecular weight facilitates rapid dissolution in organic solvents.
Acute Toxicity H302 (Oral), H312 (Dermal), H332 (Inhal.)[2]The lipophilic methyl group at C2 and basic amine at C3 enhance the molecule's ability to cross lipid bilayers, leading to systemic exposure.
Irritation H315 (Skin), H319 (Eye), H335 (Resp.)The planar heterocyclic system can intercalate with biological macromolecules or react with nucleophiles in the corneal and respiratory epithelia.

The "Trojan Horse" Solvent Effect: In biological assays, this compound is typically solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents drastically reduce the barrier function of the stratum corneum. If a DMSO solution of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one contacts the skin, the solvent acts as a carrier, driving the toxic solute directly into the bloodstream. This necessitates specialized PPE strategies beyond standard laboratory compliance.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety guidelines. The following PPE matrix is engineered specifically to mitigate the permeation and aerosolization risks associated with functionalized pyrido-pyrimidines.

PPE CategoryRequired SpecificationCausality & Self-Validating Check
Hand Protection Double-Gloving: Inner 0.11 mm Nitrile, Outer Neoprene or extended-cuff Nitrile.Causality: DMSO permeates standard nitrile in <5 minutes. Double-gloving ensures that if the outer glove suffers a solvent breakthrough, the inner glove provides a critical temporal buffer. Check: Inspect outer gloves for discoloration upon solvent contact; discard immediately if compromised.
Eye Protection ANSI Z87.1-compliant indirect-vented safety goggles.Causality: The fine crystalline powder is prone to static cling and can cause severe mechanical and chemical damage to the cornea (H319). Standard safety glasses with side shields are insufficient against fine particulates.
Body Protection Flame-resistant (FR) lab coat, fully buttoned to the collar.Causality: Prevents electrostatic accumulation of the powder on street clothing, mitigating chronic low-dose exposure.
Respiratory Handled exclusively in a Class II Type A2 Biological Safety Cabinet or Fume Hood (Face velocity 80-100 fpm).Causality: Prevents inhalation of aerosolized particulates (H332, H335). Check: Verify the hood's magnehelic gauge is within the safe operational zone before opening the chemical vial.

Operational Workflow: Step-by-Step Handling Protocol

The following methodology ensures a self-validating system where each step confirms the safety and integrity of the next.

Phase 1: Anti-Static Weighing & Transfer

  • Static Mitigation: 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one powder often exhibits strong electrostatic properties. Wipe the exterior of the analytical balance and the weighing spatula with an anti-static zero-charge wipe.

  • Tare and Transfer: Place a conductive anti-static weigh boat onto the balance. Using a micro-spatula, transfer the required mass. Do not pour directly from the vial, as this generates airborne dust.

  • Vial Sealing: Immediately flush the source vial with dry Argon or Nitrogen gas before sealing to prevent oxidative degradation of the primary amine, preserving compound integrity for future use.

Phase 2: Solubilization (DMSO/DMF)

  • In-Hood Solubilization: Transfer the weighed solid into a borosilicate glass vial (e.g., a 4 mL amber vial to prevent photolytic degradation).

  • Solvent Addition: Add the required volume of anhydrous DMSO or DMF. Cap the vial tightly with a PTFE-lined septum cap.

  • Dissolution: Vortex the sealed vial for 30 seconds. If sonication is required, place the sealed vial in a water bath sonicator. Never sonicate an open vial of a toxic compound, as ultrasonic waves generate hazardous micro-aerosols.

Spill Response & Decontamination Protocol

A rapid, chemically logical response is required to neutralize spills.

  • Solid Spills: Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the powder with damp absorbent paper towels (moistened with water) to suppress dust. Carefully scoop the towels into a biohazard/chemical waste bag.

  • Liquid Spills (DMSO Solutions): Cover the spill with a universal chemical absorbent pad.

  • Chemical Decontamination: The pyrido-pyrimidine core and the primary amine can be partially degraded and solubilized using a 10% Sodium Hypochlorite (bleach) solution followed by Isopropanol (IPA). Spray the affected surface with 10% bleach, let sit for 5 minutes, wipe, and follow with an IPA wipe to remove residual organics. Wash the area thoroughly with soap and water.

Waste Disposal Plan

Improper disposal of heterocyclic amines can lead to severe environmental toxicity. Segregate waste strictly according to the following guidelines:

  • Solid Waste: All contaminated weigh boats, spatulas, and PPE (including the outer layer of gloves) must be placed in a clearly labeled, sealable solid hazardous waste container designated for "Toxic Organic Solids."

  • Liquid Waste (Non-Halogenated): If the compound is dissolved purely in DMSO, DMF, or Methanol, dispose of it in the Non-Halogenated Organic Waste carboy.

  • Liquid Waste (Halogenated): If the workflow involved extraction or chromatography using Dichloromethane (DCM) or Chloroform, the resulting mixture must be routed to the Halogenated Organic Waste carboy. Mixing these streams can result in dangerous exothermic reactions or regulatory fines.

Operational Workflow Visualization

G Start 1. Pre-Operation: PPE & Fume Hood Setup Weighing 2. Weighing & Transfer (Anti-static tools) Start->Weighing Solubilization 3. Solubilization (DMSO/DMF) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Decon Decontamination (10% Bleach / IPA) Spill->Decon Yes Waste 4. Waste Segregation (Halogenated vs Non) Spill->Waste No Decon->Waste End 5. Post-Operation: Doffing & Hand Wash Waste->End

Workflow for the safe handling and disposal of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

References

  • Title: 4H-Pyrido[1,2-a]pyrimidin-4-one Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Bicyclic 6-6 Systems with One Bridgehead (Ring Junction) Nitrogen Atom: One Extra Heteroatom 1:0 Source: ResearchGate URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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